molecular formula C24H25FN6O B12409935 Mizolastine-13C,d3

Mizolastine-13C,d3

Cat. No.: B12409935
M. Wt: 436.5 g/mol
InChI Key: PVLJETXTTWAYEW-KQORAOOSSA-N
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Description

Mizolastine-13C,d3 is a useful research compound. Its molecular formula is C24H25FN6O and its molecular weight is 436.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H25FN6O

Molecular Weight

436.5 g/mol

IUPAC Name

2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-(trideuterio(113C)methyl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C24H25FN6O/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32)/i1+1D3

InChI Key

PVLJETXTTWAYEW-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5

Origin of Product

United States

Foundational & Exploratory

Technical Guide to the Isotopic Purity of Mizolastine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the methods and data used to determine the isotopic purity of Mizolastine-13C,d3, an isotopically labeled version of the H1-receptor antagonist Mizolastine. While specific batch-to-batch isotopic purity values are proprietary and provided on certificates of analysis by manufacturers, this document outlines the analytical techniques and data interpretation central to this determination.

Introduction to Isotopic Purity

Isotopic purity is a critical parameter for isotopically labeled compounds like this compound, which are primarily used as internal standards in quantitative bioanalytical studies (e.g., mass spectrometry-based pharmacokinetic analyses). It refers to the percentage of the compound that contains the desired isotopic labels at the specified positions. High isotopic purity is essential to ensure the accuracy and precision of analytical methods.

This compound is designed to have one Carbon-13 atom and three Deuterium atoms, resulting in a nominal mass increase of 4 Da over the unlabeled Mizolastine. The determination of its isotopic purity involves quantifying the extent of this labeling and identifying the presence of any unlabeled or partially labeled species.

Quantitative Data Presentation

The primary method for assessing isotopic purity is high-resolution mass spectrometry (HRMS). By comparing the mass spectra of the labeled and unlabeled compounds, particularly their fragmentation patterns, the presence and location of the isotopic labels can be confirmed, and the isotopic enrichment can be estimated.

The following table summarizes the mass-to-charge ratios (m/z) of the molecular ion and key fragments for both unlabeled Mizolastine and this compound, as determined by tandem mass spectrometry. The mass difference confirms the successful incorporation and retention of the isotopic labels in specific parts of the molecule.

Fragment IonUnlabeled Mizolastine (m/z)This compound (m/z)Mass Difference (Da)Label Retention Confirmed
Molecular Ion [M+H]+ 433.215437.238+4.023Complete (1x ¹³C, 3x ²H)
Benzimidazole moiety 325.178329.201+4.023Complete (1x ¹³C, 3x ²H)
Piperidine fragment 146.071149.088+3.017Partial (3x ²H)
Fluorobenzyl fragment 109.045109.0450.000None

This data is compiled from fragmentation pattern analysis which provides evidence for the specific positioning of the isotopic labels.

Experimental Protocols

The determination of isotopic purity for this compound typically involves the following methodologies:

3.1 High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the definitive technique for confirming the mass of the labeled compound and calculating its isotopic enrichment.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, typically coupled with a liquid chromatography system (LC-MS) to ensure the purity of the analyzed peak.

  • Analysis:

    • A full scan mass spectrum is acquired to determine the m/z of the molecular ion ([M+H]+). The high resolution allows for the differentiation of the isotopologues (molecules that differ only in their isotopic composition).

    • The relative intensities of the monoisotopic peak (unlabeled Mizolastine, if present) and the isotopologue peaks (M+1, M+2, M+3, M+4) are measured.

    • The isotopic purity is calculated by correcting the observed intensities for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N) and determining the proportion of the M+4 peak relative to all Mizolastine-related species.[1]

  • Tandem Mass Spectrometry (MS/MS): To confirm the location of the labels, the M+4 molecular ion is selected and fragmented. The resulting product ion masses are compared to the fragmentation pattern of unlabeled Mizolastine. As shown in the table above, this analysis confirms that the ¹³C and d3 labels are located on the benzimidazole and piperidine moieties of the molecule.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a complementary technique used to confirm the position of isotopic labels and assess purity.

  • ¹³C NMR: In a ¹³C NMR spectrum, the signal corresponding to the ¹³C-labeled carbon will be significantly enhanced, confirming the position of the ¹³C label.

  • ¹H and ²H NMR: ¹H NMR can be used to observe the disappearance of the proton signal at the site of deuteration. Conversely, ²H NMR can be used to directly observe the deuterium signal, confirming the location of the d3-methyl group. The integration of these signals relative to other protons in the molecule can provide an estimate of the extent of deuteration.

Visualizations

Diagram 1: Isotopic Purity Determination Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Interpretation cluster_result Final Assessment Prep Prepare this compound and Unlabeled Standard Solutions HRMS High-Resolution Mass Spectrometry (HRMS) Prep->HRMS NMR NMR Spectroscopy (¹³C, ¹H, ²H) Prep->NMR MS_Data Analyze Mass Spectra: - Measure M+4 Intensity - Correct for Natural Abundance HRMS->MS_Data MSMS_Data Analyze MS/MS Fragments: - Confirm Label Location HRMS->MSMS_Data NMR_Data Analyze NMR Spectra: - Confirm Label Position - Assess Deuteration Level NMR->NMR_Data Purity Calculate Isotopic Purity (%) MS_Data->Purity MSMS_Data->Purity NMR_Data->Purity

Caption: Workflow for determining the isotopic purity of this compound.

Diagram 2: this compound Labeling Confirmation

G cluster_fragments MS/MS Fragmentation Mizolastine This compound [M+H]+ = 437.238 Da Benzimidazole Benzimidazole Moiety (Retains ¹³C and d3) m/z = 329.201 Mizolastine->Benzimidazole +4.023 Da shift Piperidine Piperidine Fragment (Retains d3) m/z = 149.088 Mizolastine->Piperidine +3.017 Da shift Fluorobenzyl Fluorobenzyl Fragment (Unlabeled) m/z = 109.045 Mizolastine->Fluorobenzyl No shift

Caption: Fragmentation analysis confirming the location of isotopic labels.

References

Mizolastine-13C,d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Mizolastine-13C,d3, an isotopically labeled derivative of the second-generation antihistamine, Mizolastine. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Mizolastine, used as an internal standard in pharmacokinetic studies and other quantitative analyses. The isotopic labeling involves the substitution of one carbon atom with Carbon-13 (¹³C) and three hydrogen atoms with Deuterium (d3). Based on common synthetic labeling strategies, the most probable location for this labeling is the methyl group attached to the pyrimidinone ring.

Chemical Structure of this compound

(Note: This is a textual representation. The precise stereochemistry is not depicted.)

Physicochemical Properties

The following table summarizes the key physicochemical properties of Mizolastine and its isotopically labeled form.

PropertyValue (Mizolastine)Value (this compound)Reference
Molecular Formula C₂₄H₂₅FN₆OC₂₃¹³CH₂₂D₃FN₆O[1]
Molecular Weight 432.50 g/mol Approx. 436.52 g/mol [1]
CAS Number 108612-45-9Not available[1]
Appearance Crystalline solid-[2]
Melting Point 217 °C-[2]
Solubility Insoluble in water, soluble in DMSO-[3]

Pharmacological Properties

Mizolastine is a potent and selective second-generation histamine H1 receptor antagonist with anti-allergic and anti-inflammatory properties.

Mechanism of Action

Mizolastine's primary mechanism of action is the selective, competitive antagonism of peripheral histamine H1 receptors. This blockage prevents histamine from binding to its receptors, thereby inhibiting the cascade of allergic symptoms. Additionally, Mizolastine has been shown to possess mast cell-stabilizing properties, inhibiting the release of pro-inflammatory mediators such as histamine, leukotrienes, and cytokines from mast cells.[3]

A key aspect of Mizolastine's action is its ability to inhibit the activation of the PI3K/Akt signaling pathway downstream of mast cell activation.[4]

Pharmacokinetics

The pharmacokinetic profile of Mizolastine is characterized by rapid absorption and a long duration of action, allowing for once-daily dosing.

ParameterValueReference
Absorption Rapidly absorbed from the GI tract[3]
Time to Peak Plasma (Tmax) ~1.5 hours[3]
Bioavailability ~65%
Plasma Protein Binding ~98.4%
Metabolism Hepatic, via glucuronidation and CYP3A4 isoenzyme
Elimination Half-life (t½) ~13 hours[3]

Signaling Pathway and Experimental Workflow

Mizolastine's Mechanism of Action on Mast Cells

The following diagram illustrates the signaling pathway affected by Mizolastine in mast cells.

Mizolastine_Mechanism Allergen Allergen IgE IgE Allergen->IgE binds to MastCell Mast Cell IgE->MastCell activates PKC PKC MastCell->PKC activates PI3K_Akt PI3K/Akt Pathway MastCell->PI3K_Akt activates HistamineReceptor Histamine H1 Receptor MediatorRelease Release of Inflammatory Mediators (Histamine, etc.) PKC->MediatorRelease PI3K_Akt->MediatorRelease Mizolastine Mizolastine Mizolastine->MastCell stabilizes Mizolastine->HistamineReceptor antagonizes Mizolastine->PI3K_Akt inhibits

Caption: Mechanism of action of Mizolastine.

Experimental Workflow: In Vitro Histamine H1 Receptor Binding Assay

This diagram outlines a typical workflow for determining the binding affinity of a compound to the histamine H1 receptor.

H1_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation_detection Separation & Detection cluster_analysis Data Analysis H1_membranes Prepare HEK293 cells expressing H1 receptor Incubate Incubate membranes, radioligand, and test compound H1_membranes->Incubate Radioligand Prepare [3H]mepyramine (Radioligand) Radioligand->Incubate TestCompound Prepare serial dilutions of Mizolastine TestCompound->Incubate Filtration Rapid filtration to separate bound and free radioligand Incubate->Filtration Scintillation Quantify bound radioligand using scintillation counting Filtration->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

Caption: Workflow for an H1 receptor binding assay.

Experimental Protocols

Synthesis of Mizolastine

The synthesis of Mizolastine can be achieved through a multi-step process. The introduction of the 13C and d3 labels would typically occur during the synthesis of one of the precursors, for example, by using isotopically labeled methylamine.

General Synthetic Scheme:

  • Synthesis of 4-(methylamino)piperidine: This intermediate can be synthesized by the reductive amination of 4-piperidone with methylamine.[5] For the synthesis of this compound, [¹³C, d3]methylamine would be used in this step.

  • Reaction with 2-(methylthio)-4(3H)-pyrimidinone: The 4-(methylamino)piperidine is then reacted with 2-(methylthio)-4(3H)-pyrimidinone to form the piperidinyl-pyrimidinone intermediate.

  • Coupling with 2-chloro-1-(p-fluorobenzyl)benzimidazole: The final step involves the N-alkylation of the piperidine nitrogen with 2-chloro-1-(p-fluorobenzyl)benzimidazole to yield Mizolastine.[5]

  • Purification: The final product is purified by recrystallization from a suitable solvent such as ethanol.[2]

In Vitro Histamine H1 Receptor Binding Assay

This protocol is adapted from standard competitive radioligand binding assays.[6][7]

Objective: To determine the binding affinity (Ki) of Mizolastine for the human histamine H1 receptor.

Materials:

  • Membrane preparations from HEK293 cells stably expressing the human H1 receptor.

  • [³H]mepyramine (radioligand).

  • Mizolastine (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of Mizolastine in the assay buffer.

  • In a 96-well plate, add the H1 receptor membrane preparation, [³H]mepyramine at a concentration close to its Kd (e.g., 5 nM), and varying concentrations of Mizolastine.

  • For non-specific binding determination, use a high concentration of a known H1 antagonist (e.g., 10 µM pyrilamine).

  • Incubate the plate at room temperature for a specified time (e.g., 4 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Mast Cell Stabilization Assay

This protocol is a general method to assess the mast cell stabilizing activity of a compound.[8][9]

Objective: To evaluate the ability of Mizolastine to inhibit antigen-induced degranulation of mast cells.

Materials:

  • Rat peritoneal mast cells.

  • Antigen (e.g., compound 48/80 or specific antigen if using sensitized cells).

  • Mizolastine.

  • Buffer (e.g., Tyrode's buffer).

  • Toluidine blue stain.

  • Microscope.

Procedure:

  • Isolate peritoneal mast cells from rats.

  • Pre-incubate the mast cells with varying concentrations of Mizolastine for 15-30 minutes at 37°C.

  • Induce degranulation by adding the antigen and incubate for a further 15-30 minutes at 37°C.

  • Stop the reaction by adding ice-cold buffer.

  • Centrifuge the cells and prepare smears on glass slides.

  • Stain the cells with toluidine blue.

  • Observe the cells under a microscope and count the number of granulated and degranulated mast cells.

  • Calculate the percentage inhibition of degranulation for each concentration of Mizolastine.

Conclusion

This compound is an essential tool for the quantitative bioanalysis of Mizolastine. This guide provides a comprehensive overview of its chemical and pharmacological properties, along with detailed experimental protocols relevant to its study. The provided information aims to support researchers in their investigations into the therapeutic potential and mechanisms of action of Mizolastine.

References

An In-depth Technical Guide to the Synthesis and Characterization of Mizolastine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the synthesis and characterization of Mizolastine-13C,d3, an isotopically labeled analog of the second-generation antihistamine, Mizolastine. The incorporation of a stable isotope label is crucial for quantitative bioanalytical studies, such as pharmacokinetics (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, where it serves as an ideal internal standard for mass spectrometry-based assays.

Overview of Mizolastine

Mizolastine is a potent and selective histamine H1 receptor antagonist used for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria.[1] It is a non-sedating antihistamine that also exhibits anti-inflammatory properties by inhibiting the release of inflammatory mediators.[2][3] Mizolastine is primarily metabolized in the liver through glucuronidation and, to a lesser extent, by cytochrome P450 enzymes.[4][5]

Stable isotope-labeled versions of drug candidates are essential tools in drug development. They are used to track the drug's passage through metabolic pathways and to provide a highly accurate internal standard for quantification in complex biological matrices.[6][7][8][9] The synthesis of this compound involves the introduction of a methyl group containing one carbon-13 atom and three deuterium atoms at a specific, metabolically stable position.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, culminating in the alkylation of a key intermediate with an isotopically labeled methylating agent. The proposed synthetic pathway is based on established methods for the synthesis of Mizolastine and related benzimidazole compounds.

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted below.

G A 2-Amino-1H-pyrimidin-6-one C Intermediate 2 (Alkylated pyrimidinone) A->C Coupling B Intermediate 1 (N-Boc protected piperidin-4-amine) B->C E Intermediate 3 (Labeled N-methyl pyrimidinone) C->E Alkylation D 13CD3I (Iodomethane-13C,d3) D->E F Deprotection (TFA) E->F G Intermediate 4 (Labeled piperidine amine) F->G I Final Coupling Reaction G->I Nucleophilic Substitution H 2-Chloro-1-((4-fluorophenyl)methyl) -1H-benzo[d]imidazole H->I J This compound I->J K Purification (HPLC) J->K L Final Product K->L

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of the Piperidine-Pyrimidinone Intermediate

  • Reaction Setup: To a solution of 2-amino-1H-pyrimidin-6-one (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq).

  • Coupling: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the coupled intermediate.

Step 2: Isotopic Labeling via N-Methylation

  • Reaction Setup: The intermediate from Step 1 (1.0 eq) is dissolved in a polar aprotic solvent like DMF. A strong base such as sodium hydride (NaH, 1.2 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes.

  • Alkylation: Iodomethane-13C,d3 (¹³CD₃I) (1.2 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours. Reaction progress is monitored by LC-MS.

  • Work-up and Isolation: The reaction is carefully quenched with water and extracted with ethyl acetate. The organic phase is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the N-¹³CD₃ labeled intermediate.

Step 3: Boc Deprotection

  • Reaction Setup: The labeled intermediate from Step 2 is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA) (5-10 eq) is added dropwise at 0 °C.

  • Deprotection: The reaction mixture is stirred at room temperature for 1-2 hours until LC-MS analysis indicates complete removal of the Boc protecting group.

  • Isolation: The solvent and excess TFA are removed under reduced pressure. The residue is typically used in the next step without further purification, or it can be neutralized and extracted if necessary.

Step 4: Final Coupling to Form this compound

  • Reaction Setup: The deprotected amine from Step 3 (1.0 eq) is combined with 2-chloro-1-((4-fluorophenyl)methyl)-1H-benzo[d]imidazole (1.0 eq) in a solvent such as acetonitrile. A base, for instance, potassium carbonate (K₂CO₃) (3.0 eq), is added.

  • Coupling: The reaction mixture is heated to reflux (approximately 80 °C) for 8-16 hours. Progress is monitored by LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is dissolved in an appropriate organic solvent and washed with water. The organic layer is dried and concentrated. The final crude product, this compound, is purified by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Characterization Workflow

G Start Purified this compound MS High-Resolution Mass Spectrometry (HRMS) Start->MS NMR NMR Spectroscopy Start->NMR HPLC HPLC Analysis Start->HPLC Confirm_MW Confirm Molecular Weight (+4 Da shift) & Isotopic Purity MS->Confirm_MW H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR Confirm_Structure Confirm Structure & Absence of N-CH3 Proton Signal H_NMR->Confirm_Structure Confirm_Label Confirm Position & Enrichment of 13C Label C_NMR->Confirm_Label Confirm_Purity Determine Chemical Purity (e.g., >98%) HPLC->Confirm_Purity Final Characterized Product Confirm_MW->Final Confirm_Structure->Final Confirm_Label->Final Confirm_Purity->Final

Caption: Analytical workflow for the characterization of this compound.

Analytical Methodologies and Expected Data

High-Resolution Mass Spectrometry (HRMS)

  • Protocol: The sample is analyzed using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode. A high-resolution scan is performed to determine the accurate mass.

  • Expected Outcome: The molecular weight of this compound is expected to be approximately 4 Da higher than that of unlabeled Mizolastine due to the incorporation of one ¹³C (mass difference of +1) and three ²H (deuterium, mass difference of +3) atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed on a 400 MHz or higher NMR spectrometer.

  • Expected Outcome: The ¹H NMR spectrum should be consistent with the structure of Mizolastine, with the notable absence of the singlet corresponding to the N-CH₃ protons.

  • ¹³C NMR Protocol: A proton-decoupled ¹³C NMR spectrum is acquired.

  • Expected Outcome: The spectrum will show a signal for the labeled carbon (¹³C-D₃) which will be significantly enhanced in intensity compared to the natural abundance signals. The signal will appear as a multiplet due to coupling with deuterium.

High-Performance Liquid Chromatography (HPLC)

  • Protocol: Purity is assessed using a reverse-phase HPLC system with UV detection. A C18 column is typically used with a gradient elution of mobile phases such as acetonitrile and water with a modifier like formic acid.

  • Expected Outcome: The chemical purity of the final compound is determined by integrating the peak area of this compound relative to all other peaks.

Summary of Quantitative Data
ParameterMethodExpected Result
Molecular Formula -C₂₃¹³CH₂₂D₃FN₆O
Molecular Weight HRMS~436.23 g/mol
Mass Shift (vs. Unlabeled) HRMS+4 Da
Chemical Purity HPLC-UV> 98%
Isotopic Purity HRMS> 99% for ¹³C
Isotopic Enrichment HRMS> 98% for D₃
¹H NMR (N-CH₃ signal) ¹H NMRAbsent

Mechanism of Action and Signaling

Mizolastine primarily acts as an inverse agonist at the histamine H1 receptor. This action blocks the downstream signaling cascade initiated by histamine binding, which is crucial in allergic responses. Furthermore, Mizolastine has been shown to inhibit the expression and release of various pro-inflammatory cytokines and chemokines.

G cluster_0 Mast Cell Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein Activation H1R->Gq PLC PLC Activation Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca Intracellular Ca²⁺ Release IP3_DAG->Ca Allergic Allergic Response (e.g., Vasodilation, Edema) Ca->Allergic Mizolastine Mizolastine Mizolastine->Block Mizolastine->Block2 Block->H1R Inhibits Inflammatory Inflammatory Stimuli Gene Gene Expression (VEGF, TNF-α) Inflammatory->Gene Release Mediator Release Gene->Release Block2->Gene Inhibits

Caption: Mizolastine's dual mechanism of action.

Conclusion

This document outlines a robust and chemically sound strategy for the synthesis of this compound. The detailed protocols for synthesis and characterization provide a clear pathway for obtaining this valuable labeled compound. The successful synthesis and rigorous characterization of this compound will enable researchers to perform highly accurate and sensitive quantitative bioanalytical studies, thereby facilitating further development and understanding of Mizolastine's pharmacokinetic and metabolic profile.

References

A Technical Guide to Commercial Sourcing of Mizolastine-13C,d3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of Mizolastine-13C,d3, a stable isotope-labeled internal standard essential for pharmacokinetic and metabolic research. This document outlines the available product specifications from various vendors, details the application of stable isotope-labeled compounds in bioanalytical studies, and presents a generalized experimental workflow for its use.

Introduction to this compound

Mizolastine is a second-generation antihistamine known for its selective H1 receptor antagonism. To facilitate rigorous preclinical and clinical studies, a stable isotope-labeled version, this compound, is employed. The incorporation of one carbon-13 atom and three deuterium atoms results in a molecular weight of approximately 436.5 g/mol , distinguishing it from the unlabeled mizolastine (molecular weight ~432.5 g/mol ) in mass spectrometry-based analyses.[1][2] This isotopic labeling does not significantly alter the physicochemical or biological properties of the molecule, allowing it to serve as an ideal internal standard for quantifying mizolastine in biological matrices.[1] The use of such stable isotope-labeled internal standards is a widely accepted practice in quantitative bioanalysis to correct for variability in sample processing and instrumental analysis.[3][4][5][6][7]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound for research purposes. The following tables summarize the available information on their product offerings. Purity and isotopic enrichment are critical parameters for an internal standard; however, this information is not always readily available on the suppliers' websites and may require direct inquiry or consultation of the certificate of analysis provided upon purchase.

SupplierProduct NameCatalog NumberMolecular FormulaMolecular Weight ( g/mol )
MedChemExpress This compoundHY-B0164SC₂₃¹³CH₂₂D₃FN₆O436.5
Immunomart This compoundHY-B0164SC₂₃¹³CH₂₂D₃FN₆O436.50
Smolecule This compound---C₂₄H₂₅FN₆O~436.504
TLC Pharmaceutical Standards Mizolastine-13C-d3M-191002C₂₃¹³CH₂₂D₃FN₆O436.51
Toronto Research Chemicals (TRC) This compoundM385403C₂₃¹³CH₂₂D₃FN₆O436.51
SupplierPurityIsotopic EnrichmentAvailable QuantitiesPrice (USD)
MedChemExpress Information not availableInformation not availableInquireInquire
Immunomart Information not availableInformation not available1 mg (currently out of stock)Inquire
Smolecule Information not availableInformation not availableInquireInquire
TLC Pharmaceutical Standards High Purity (details on COA)Information not availableInquireInquire
Toronto Research Chemicals (TRC) Information not availableInformation not available25 mg€3,428.00 (from distributor CymitQuimica)[8]

Note: Pricing and availability are subject to change and may vary by region and distributor. It is recommended to contact the suppliers directly for the most up-to-date information and to request a certificate of analysis.

Experimental Protocols: Application in Pharmacokinetic Studies

While a specific, detailed experimental protocol for a study that has utilized this compound is not publicly available, its primary application is as an internal standard in bioanalytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of mizolastine in biological samples such as plasma or urine. The general workflow for such a study is outlined below.

General Bioanalytical Method Using this compound

1. Sample Preparation:

  • Spiking: A known concentration of this compound (internal standard) is spiked into the biological matrix (e.g., plasma, urine) samples, including calibration standards, quality control samples, and the unknown study samples.

  • Extraction: The analyte (mizolastine) and the internal standard are extracted from the biological matrix. Common techniques include:

    • Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. The supernatant containing the analyte and internal standard is then collected.

    • Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent. The analyte and internal standard partition into the organic layer, which is then separated and evaporated.

    • Solid-Phase Extraction (SPE): The sample is passed through a solid-phase cartridge that retains the analyte and internal standard, which are then eluted with a suitable solvent.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A suitable column (e.g., C18) and mobile phase are used to chromatographically separate mizolastine and this compound from other matrix components. Although their retention times are expected to be very similar, baseline separation from interfering peaks is crucial.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both mizolastine and this compound.

    • Mizolastine Transition: e.g., m/z 433.2 -> [product ion]

    • This compound Transition: e.g., m/z 437.2 -> [product ion]

3. Data Analysis:

  • Quantification: The peak area of the mizolastine is divided by the peak area of the this compound for each sample.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the calibration standards.

  • Concentration Determination: The concentration of mizolastine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of the bioanalytical method by compensating for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[7][9]

Visualizing Methodologies and Relationships

To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate key workflows and relationships.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Biological Sample Biological Sample Spike with this compound Spike with this compound Biological Sample->Spike with this compound Extraction (PPT, LLE, or SPE) Extraction (PPT, LLE, or SPE) Spike with this compound->Extraction (PPT, LLE, or SPE) Extracted Sample Extracted Sample Extraction (PPT, LLE, or SPE)->Extracted Sample LC Separation LC Separation Extracted Sample->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Data Acquisition Data Acquisition MS/MS Detection (MRM)->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Peak Area Ratio Calculation Peak Area Ratio Calculation Data Acquisition->Peak Area Ratio Calculation Calibration Curve Generation Calibration Curve Generation Peak Area Ratio Calculation->Calibration Curve Generation Concentration Determination Concentration Determination Calibration Curve Generation->Concentration Determination G Mizolastine Mizolastine Co-extraction Co-extraction Mizolastine->Co-extraction This compound This compound This compound->Co-extraction Co-elution (LC) Co-elution (LC) Co-extraction->Co-elution (LC) Differential Detection (MS) Differential Detection (MS) Co-elution (LC)->Differential Detection (MS) Accurate Quantification Accurate Quantification Differential Detection (MS)->Accurate Quantification

References

Interpreting the Certificate of Analysis for Mizolastine-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for the isotopically labeled compound Mizolastine-13C,d3. Understanding the data presented in a CoA is critical for ensuring the quality, identity, and purity of research materials, which is paramount in scientific and drug development settings. While this guide is based on typical analytical data for such a compound, it is essential to refer to the specific CoA provided with your batch of this compound for exact values.

Overview of this compound

Mizolastine is a second-generation antihistamine known for its selective antagonism of the H1 receptor. The isotopically labeled version, this compound, incorporates one Carbon-13 atom and three deuterium atoms. This stable isotope-labeled (SIL) internal standard is crucial for quantitative bioanalytical studies, such as mass spectrometry-based pharmacokinetic and metabolism assays, where it is used to accurately determine the concentration of unlabeled Mizolastine in biological matrices.

Quantitative Data Summary

The following table summarizes the typical quantitative data found on a CoA for this compound. These values are representative and may vary between batches.

TestSpecificationResultMethod
Identity Conforms to StructureConforms¹H NMR, ¹³C NMR, Mass Spec
Chemical Purity ≥98.0%99.5%HPLC (UV, 289 nm)
Isotopic Purity ≥99% atom % D, ≥99% atom % ¹³C99.6% atom % D, 99.2% atom % ¹³CMass Spectrometry
Molecular Formula C₂₃¹³CH₂₂D₃FN₆OC₂₃¹³CH₂₂D₃FN₆OElemental Analysis/Mass Spec
Molecular Weight 436.50 g/mol 436.50 g/mol Mass Spectrometry
Appearance White to Off-White SolidWhite SolidVisual Inspection
Solubility Soluble in DMSO10 mM in DMSOSolubility Test
Residual Solvents Conforms to ICH Q3CMeets SpecificationGC-HS

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of the this compound substance by separating it from any impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of a phosphate buffer and acetonitrile is common for Mizolastine analysis.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV absorbance at 289 nm.

  • Injection Volume: 10 µL.

Procedure:

  • A standard solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is injected into the HPLC system.

  • The chromatogram is recorded, and the area of the main peak (this compound) is compared to the total area of all peaks to calculate the percentage purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Objective: To confirm the molecular weight and structure of this compound and to determine its isotopic enrichment.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • A dilute solution of the sample is infused into the mass spectrometer.

  • The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • The mass-to-charge ratio (m/z) of the parent ion is measured to confirm the molecular weight.

  • The isotopic distribution is analyzed to determine the percentage of molecules that are correctly labeled with one ¹³C and three deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR and ¹³C NMR spectra are acquired.

  • The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum are analyzed to confirm the proton environment in the molecule. The absence of a proton signal at the deuterated position and the presence of a characteristic ¹³C signal confirm the isotopic labeling.

  • The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

CoA_Workflow cluster_reception Sample Reception cluster_testing Analytical Testing cluster_data Data Review and Approval Sample Sample Receipt and Login Appearance Visual Inspection Sample->Appearance Test Assignment Solubility Solubility Test Sample->Solubility Test Assignment HPLC HPLC Purity Sample->HPLC Test Assignment MS Mass Spectrometry (Identity & Isotopic Purity) Sample->MS Test Assignment NMR NMR (Structure) Sample->NMR Test Assignment DataReview Data Review and Compilation Appearance->DataReview Results Solubility->DataReview Results HPLC->DataReview Results MS->DataReview Results NMR->DataReview Results QAReview QA Review and Approval DataReview->QAReview For Approval CoA Certificate of Analysis Generation QAReview->CoA Approved

Caption: Workflow for Certificate of Analysis Generation.

HPLC_Method cluster_prep Sample Preparation cluster_hplc HPLC System cluster_output Data Analysis Sample This compound Solution Standard Solution Sample->Solution Solvent Methanol/Acetonitrile Solvent->Solution Injector Injector Solution->Injector Inject 10 µL Column C18 Column Injector->Column Mobile Phase Detector UV Detector (289 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Calculation Chromatogram->Purity

Caption: HPLC Experimental Workflow for Purity Analysis.

This technical guide provides a framework for understanding the critical information presented in a Certificate of Analysis for this compound. For any specific research or development application, it is imperative to consult the CoA for the particular batch being used to ensure the quality and suitability of the material for your experiments.

Navigating the Analytical Landscape of Mizolastine-13C,d3: A Technical Guide to Solubility and Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a molecule is paramount. This in-depth technical guide provides a comprehensive overview of the solubility and stability of the antihistaminic agent Mizolastine, with a specific focus on its isotopically labeled form, Mizolastine-13C,d3. While specific quantitative data for the labeled compound is not extensively available in public literature, the close structural similarity allows for the properties of Mizolastine to serve as a reliable proxy.

This guide summarizes known solubility characteristics in various organic solvents, outlines detailed experimental protocols for both solubility and stability assessment, and presents a stability-indicating analytical method. All quantitative data is presented in clear, structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Section 1: Solubility Profile of Mizolastine

The solubility of an active pharmaceutical ingredient (API) is a critical factor in formulation development, analytical method design, and in vitro/in vivo testing. Based on available data, Mizolastine exhibits a varied solubility profile in organic solvents.

Note: The solubility of this compound is expected to be highly comparable to that of unlabeled Mizolastine due to the negligible impact of isotopic substitution on physicochemical properties.

Table 1: Solubility of Mizolastine in Various Solvents

SolventSolubilityTemperatureNotes
Dimethyl Sulfoxide (DMSO)≥ 21.62 mg/mLNot SpecifiedUltrasonic assistance may be required.
ChloroformSlightly SolubleNot SpecifiedHeating may be required.
MethanolSlightly SolubleNot SpecifiedHeating may be required.
EthanolSolubleRefluxDissolves upon heating to reflux temperature.
TolueneSolubleRefluxDissolves upon heating to reflux temperature.
XyleneSolubleRefluxDissolves upon heating to reflux temperature.
Ethyl AcetateSolubleRefluxDissolves upon heating to reflux temperature.
Butan-2-olSolubleRefluxDissolves upon heating to reflux temperature.
AcetonitrileSolubleRefluxDissolves upon heating to reflux temperature.
Dimethylformamide (DMF)Soluble100°CDissolves upon heating.
WaterInsolubleNot Specified-

This table is a compilation of data from various sources. The term "soluble at reflux" indicates that while the compound dissolves at elevated temperatures, its solubility at ambient temperature may be significantly lower.

Experimental Protocol for Determining Thermodynamic Solubility

For a precise quantitative assessment of this compound solubility in a specific organic solvent, the following equilibrium solubility protocol is recommended.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow to equilibrate for 24-48 hours equil1->equil2 analysis1 Centrifuge or filter to remove undissolved solid equil2->analysis1 analysis2 Take a known aliquot of the supernatant analysis1->analysis2 analysis3 Dilute with a suitable solvent analysis2->analysis3 analysis4 Quantify by a validated analytical method (e.g., HPLC-UV) analysis3->analysis4

Figure 1: Experimental workflow for thermodynamic solubility determination.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent of interest. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer. The equilibration time should be sufficient to ensure that the concentration of the dissolved solid reaches a constant value, typically 24 to 48 hours.

  • Sample Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant or by filtration through a chemically compatible filter (e.g., PTFE).

    • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Section 2: Stability of Mizolastine in Organic Solvents

The stability of a drug substance in solution is crucial for ensuring the accuracy of analytical measurements and the safety and efficacy of formulated products. Stability studies are typically conducted under various stress conditions to identify potential degradation products and establish degradation pathways.

Forced Degradation Studies

Forced degradation studies are a key component of stability testing. A stability-indicating RP-HPLC method has been developed to separate Mizolastine from its potential degradation products under stress conditions.

Table 2: Summary of Forced Degradation Studies of Mizolastine

Stress ConditionReagent/DetailsObservation
Acid Hydrolysis 1 M HCl, reflux for 6 hoursSignificant degradation
Base Hydrolysis 1 M NaOH, reflux for 6 hoursSignificant degradation
Oxidative Degradation 30% H₂O₂, room temp for 24 hoursSignificant degradation
Thermal Degradation 105°C for 24 hoursModerate degradation
Photolytic Degradation UV light (254 nm) for 24 hoursMinor degradation
Stability-Indicating RP-HPLC Method

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for monitoring the stability of this compound and separating it from any potential impurities or degradants.

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample1 Prepare this compound solution in solvent sample2 Apply stress condition (e.g., acid, heat) sample1->sample2 sample3 Neutralize/dilute as needed sample2->sample3 hplc1 Inject sample into HPLC system sample3->hplc1 hplc2 Separation on C18 column hplc1->hplc2 hplc3 Elution with mobile phase hplc2->hplc3 hplc4 Detection by UV detector hplc3->hplc4 data1 Integrate peak areas hplc4->data1 data2 Calculate % degradation and identify degradants data1->data2

Figure 2: Workflow for stability testing using a stability-indicating HPLC method.

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation.

    • Flow Rate: A standard flow rate of 1.0 mL/min is often used.

    • Detection: UV detection at a wavelength where Mizolastine and its potential degradants have significant absorbance (e.g., 285 nm).

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a mixture of the mobile phase components).

    • Sample Solution for Stability Testing: Dissolve a known amount of this compound in the organic solvent of interest. Store aliquots of this solution under the desired storage conditions (e.g., protected from light at room temperature, 40°C, etc.).

  • Stability Assessment:

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample solution.

    • Dilute the sample to a suitable concentration with the mobile phase.

    • Inject the diluted sample into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound (this compound).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.

Section 3: Recommendations for Handling and Storage

Based on the available data, the following recommendations are provided for handling and storing this compound in organic solvents:

  • Solvent Selection: For preparing stock solutions, DMSO is a suitable solvent due to the high solubility of Mizolastine. For other applications requiring different organic solvents, solubility should be experimentally determined, especially at ambient temperatures.

  • Storage of Solutions: Stock solutions of Mizolastine in DMSO should be stored at low temperatures (-20°C or -80°C) to minimize degradation. For solutions in other organic solvents, it is recommended to conduct a short-term stability study to determine appropriate storage conditions.

  • Light Protection: As photolytic degradation can occur, it is advisable to protect solutions of this compound from light, especially during long-term storage or when conducting experiments under light exposure.

  • Avoid Extreme pH: Mizolastine shows significant degradation under both acidic and basic conditions. Therefore, contact with strong acids or bases should be avoided during handling and storage.

This technical guide provides a foundational understanding of the solubility and stability of this compound in organic solvents. For critical applications, it is strongly recommended that researchers perform their own specific solubility and stability studies using the protocols outlined herein to ensure data accuracy and reliability.

Applications of Isotopically Labeled Mizolastine in Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of isotopically labeled Mizolastine, primarily focusing on its use in pivotal pharmacology studies. The integration of isotopic labels, particularly Carbon-14 (¹⁴C), is crucial for delineating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. This document outlines the metabolic fate of Mizolastine, presents key quantitative data, and describes representative experimental protocols for conducting such studies.

Core Application: Human ADME Studies

The principal application of isotopically labeled Mizolastine (e.g., [¹⁴C]Mizolastine) is in human mass balance studies. These studies are fundamental to understanding the complete disposition of a drug in the body. By tracing the radiolabel, researchers can accurately quantify the extent of absorption, identify the routes and rates of excretion, and characterize the biotransformation pathways, ensuring no significant metabolic routes are overlooked.

Pharmacokinetic and Excretion Profile

Following oral administration, Mizolastine is rapidly absorbed and extensively metabolized.[1][2][3][4] Isotopic labeling allows for the differentiation between the parent drug and its metabolites, providing a complete picture of the drug's journey through the body. The primary route of elimination for Mizolastine and its metabolites is through the feces.[1][2][5]

Quantitative Pharmacokinetic & Mass Balance Data

The data from studies using isotopically labeled and non-labeled Mizolastine are summarized below.

ParameterValueSpeciesNotes
Pharmacokinetics
Time to Peak Concentration (Tmax)~1.0 - 1.5 hoursHuman[1][3][4][6]
Absolute Bioavailability~65%Human[1][2]
Terminal Elimination Half-life (t½)7.3 - 17.1 hoursHuman[1][2]
Plasma Protein Binding>98%Human[1]
Apparent Volume of Distribution1.0 - 1.4 L/kgHuman[1]
Mass Balance (Excretion of ¹⁴C-Mizolastine)
Fecal Excretion84 - 95% of radioactive doseHuman[2][5][7]
Urinary Excretion8 - 15% of radioactive doseHuman[2][5][7]

Metabolism and Biotransformation

Mizolastine undergoes extensive biotransformation in the liver, with over 65% of the drug being metabolized.[2] The metabolic pathways result in the formation of pharmacologically inactive metabolites.[6] The two primary metabolic pathways are:

  • Phase II Glucuronidation: This is the main metabolic route, where glucuronic acid is conjugated to the Mizolastine molecule by UDP-glucuronosyltransferases (UGTs).[1][2]

  • Phase I Oxidation: A minor pathway involving the Cytochrome P450 enzyme system, primarily CYP3A4, which leads to the formation of hydroxylated metabolites.[2][6] Other CYP isoenzymes like CYP2A6 and CYP2D6 are also involved to a lesser degree.[2]

Mizolastine Metabolic Pathway Diagram

Mizolastine_Metabolism cluster_phase2 Phase II Metabolism (Major Pathway) cluster_phase1 Phase I Metabolism (Minor Pathway) Mizolastine Mizolastine (Parent Drug) Glucuronide Mizolastine Glucuronide (Inactive Metabolite) Mizolastine->Glucuronide UGTs Hydroxylated Hydroxylated Mizolastine (Inactive Metabolite) Mizolastine->Hydroxylated CYP3A4, CYP2A6, CYP2D6

Diagram of the primary metabolic pathways of Mizolastine.

Experimental Protocols

While specific, proprietary protocols for Mizolastine are not publicly available, a representative experimental design for a human ADME study using [¹⁴C]Mizolastine can be constructed based on regulatory guidelines and standard industry practices.

Synthesis of [¹⁴C]Mizolastine

The synthesis of radiolabeled Mizolastine would involve introducing a ¹⁴C atom into a metabolically stable position of the molecule to prevent premature loss of the radiolabel. For a benzimidazole structure like Mizolastine, the label is typically incorporated into the core ring system. The final product's radiochemical purity must be confirmed (typically >98%) via techniques like HPLC with radiometric detection and its structure verified by mass spectrometry.

Human ADME Study Protocol
  • Subject Enrollment: A small cohort of healthy male volunteers is typically enrolled after obtaining informed consent.

  • Dosing: Subjects receive a single oral dose of Mizolastine containing a known amount of [¹⁴C]Mizolastine (typically a "microtracer" dose).

  • Sample Collection:

    • Blood/Plasma: Serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours post-dose) to determine the pharmacokinetic profile of the parent drug and total radioactivity.

    • Urine and Feces: All urine and feces are collected at timed intervals (e.g., 0-12h, 12-24h, 24-48h, and daily thereafter) until radioactivity in the excreta falls below a specified threshold (e.g., <1% of the administered dose in two consecutive collection periods).

  • Sample Analysis:

    • Total Radioactivity Measurement: The total ¹⁴C content in plasma, urine, and homogenized feces is measured using Liquid Scintillation Counting (LSC).

    • Metabolite Profiling and Identification: Plasma and excreta samples are pooled and subjected to chromatographic separation using High-Performance Liquid Chromatography (HPLC) with an in-line radiodetector. This separates the parent drug from its metabolites. The structural elucidation of the metabolites is then performed using high-resolution Mass Spectrometry (MS/MS).

  • Data Analysis: The data are used to calculate key pharmacokinetic parameters, determine the mass balance (total recovery of radioactivity), and identify the major routes of excretion and metabolic pathways.

Experimental Workflow Diagram

ADME_Workflow cluster_synthesis 1. Drug Synthesis cluster_clinical 2. Clinical Phase cluster_analytical 3. Bioanalysis cluster_reporting 4. Data Interpretation Synthesis Synthesis & Purification of [¹⁴C]Mizolastine Dosing Oral Administration to Healthy Volunteers Synthesis->Dosing SampleCollection Serial Collection of Blood, Urine, and Feces Dosing->SampleCollection LSC Total Radioactivity Quantification (LSC) SampleCollection->LSC HPLC Metabolite Profiling (HPLC with Radiodetection) SampleCollection->HPLC Report PK Modeling, Mass Balance, and Biotransformation Pathway ID LSC->Report MS Metabolite Structure Elucidation (LC-MS/MS) HPLC->MS MS->Report

Generalized workflow for a human ADME study using isotopically labeled Mizolastine.

Conclusion

The use of isotopically labeled Mizolastine has been indispensable in defining its clinical pharmacology. Through ¹⁴C-based human ADME studies, a clear understanding of its rapid absorption, extensive metabolism primarily via glucuronidation, and elimination mainly through feces has been established. This foundational knowledge is critical for regulatory submissions and for guiding safe and effective use in clinical practice.

References

An In-depth Technical Guide to Understanding Mass Shift in Mizolastine-¹³C,d₃ Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the principles and applications of mass shift analysis in the context of Mizolastine-¹³C,d₃, a stable isotope-labeled internal standard used in quantitative mass spectrometry. This document outlines the theoretical basis for the mass shift, predicted mass spectrometry data, and a representative experimental protocol for its use in bioanalysis.

Introduction to Mizolastine and Isotopic Labeling

Mizolastine is a second-generation H1-receptor antagonist used for the treatment of allergic rhinitis and urticaria.[1][2] Its chemical formula is C₂₄H₂₅FN₆O, with a monoisotopic mass of approximately 432.2074 Da.[3][4] In pharmacokinetic and bioequivalence studies, accurate quantification of Mizolastine in biological matrices is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[5]

To ensure the accuracy and precision of LC-MS/MS quantification, a stable isotope-labeled internal standard (SIL-IS) is often employed.[6][7] Mizolastine-¹³C,d₃ is a commercially available SIL-IS for Mizolastine.[1] The incorporation of stable isotopes (¹³C and deuterium) creates a compound that is chemically identical to the analyte but has a different mass.[8] This mass difference allows for its distinction from the unlabeled drug in the mass spectrometer, making it an ideal tool to correct for variations in sample preparation and matrix effects.[6]

The Principle of Mass Shift in Mizolastine-¹³C,d₃

The mass shift observed in Mizolastine-¹³C,d₃ is a direct result of replacing naturally abundant, lighter isotopes with heavier stable isotopes. The notation "-¹³C,d₃" indicates the incorporation of one Carbon-13 (¹³C) atom and three deuterium (²H or d) atoms.

  • Carbon-13 (¹³C): A naturally occurring stable isotope of carbon. Replacing one ¹²C atom (mass ≈ 12.0000 Da) with one ¹³C atom (mass ≈ 13.0034 Da) results in a mass increase of approximately 1.0034 Da.

  • Deuterium (d or ²H): A stable isotope of hydrogen. Replacing three ¹H atoms (mass ≈ 1.0078 Da each) with three ²H atoms (mass ≈ 2.0141 Da each) results in a mass increase of approximately 3.0189 Da (3 x 1.0063 Da).

Therefore, the total theoretical mass shift for Mizolastine-¹³C,d₃ compared to unlabeled Mizolastine is approximately +4.0223 Da . This distinct mass difference is fundamental to its function as an internal standard.

Quantitative Data and Mass Spectrometric Analysis

The following tables summarize the calculated monoisotopic masses and the predicted precursor-product ion transitions for a typical Multiple Reaction Monitoring (MRM) experiment, which is commonly used for quantification in tandem mass spectrometry.[9][10]

Table 1: Calculated Monoisotopic Masses

CompoundMolecular FormulaMonoisotopic Mass (Da)Mass Shift (Da)
MizolastineC₂₄H₂₅FN₆O432.2074[3][4]-
Mizolastine-¹³C,d₃C₂₃¹³CH₂₂d₃FN₆O436.2297+4.0223

Note: Masses are calculated based on the most abundant isotopes.

Table 2: Predicted Precursor and Product Ions for LC-MS/MS Analysis (MRM Mode)

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Product Ion (m/z)Predicted Neutral Loss
Mizolastine433.2147234.1458C₁₀H₁₃N₄O
Mizolastine-¹³C,d₃437.2370238.1681C₉¹³CH₁₀d₃N₄O

Disclaimer: The exact fragmentation pathway and resulting product ions can depend on the specific mass spectrometer conditions and the precise location of the isotopic labels, which is not publicly specified. The product ions presented here are based on common fragmentation patterns of benzimidazole derivatives, which often involve cleavage of bonds adjacent to the core ring structure.[11][12][13] The predicted fragmentation assumes the isotopic labels are retained on the charged fragment.

Experimental Protocols

This section provides a representative protocol for the quantitative analysis of Mizolastine in human plasma using Mizolastine-¹³C,d₃ as an internal standard. This protocol is synthesized from general methodologies for the LC-MS/MS analysis of antihistamines and other small molecules in biological matrices.[10][14][15][16]

4.1 Sample Preparation (Protein Precipitation)

  • Thaw plasma samples and internal standard (IS) stock solution (Mizolastine-¹³C,d₃ in methanol) at room temperature.

  • Aliquot 100 µL of each plasma sample (calibrators, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution to each tube and vortex briefly.

  • Add 300 µL of acetonitrile (protein precipitation agent) to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4.2 Liquid Chromatography Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: A C18 reversed-phase column (e.g., Agilent Zorbax C18, 2.1 x 50 mm, 3.5 µm).[10]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-5.0 min: 20% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

4.3 Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).[17]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[14]

  • Scan Type: Multiple Reaction Monitoring (MRM).[10]

  • IonSpray Voltage: 5500 V.

  • Source Temperature: 500°C.

  • MRM Transitions:

    • Mizolastine: Q1 m/z 433.2 → Q3 m/z 234.1

    • Mizolastine-¹³C,d₃ (IS): Q1 m/z 437.2 → Q3 m/z 238.2

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz DOT language provide a clear visual representation of the experimental workflow and the underlying principles.

Mass_Shift_Principle cluster_0 Unlabeled Mizolastine cluster_1 Isotopic Labeling cluster_2 Labeled Mizolastine (SIL-IS) Mizolastine Mizolastine C₂₄H₂₅FN₆O m/z = 433.2 [M+H]⁺ Labeling Replace: 1 x ¹²C with ¹³C 3 x ¹H with ²H (d) Mizolastine->Labeling Mizolastine_Labeled Mizolastine-¹³C,d₃ C₂₃¹³CH₂₂d₃FN₆O m/z = 437.2 [M+H]⁺ Labeling->Mizolastine_Labeled +4.02 Da Shift

Caption: Principle of mass shift due to isotopic labeling of Mizolastine.

LC_MS_MS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with IS (Mizolastine-¹³C,d₃) Sample->Spike Extract Sample Preparation (Protein Precipitation) Spike->Extract LC LC Separation (C18 Column) Extract->LC MS1 Mass Spectrometer (ESI+) MS1: Precursor Ion Selection Mizolastine (433.2) IS (437.2) LC->MS1 MS2 Collision Cell (CID) Fragmentation MS1->MS2 Isolate MS3 MS2: Product Ion Detection Mizolastine (234.1) IS (238.2) MS2->MS3 Fragment Data Data Analysis (Peak Area Ratio vs. Conc.) MS3->Data Result Quantitative Result Data->Result

Caption: General workflow for quantitative analysis using LC-MS/MS.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Mizolastine in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mizolastine in human plasma. The use of a stable isotope-labeled internal standard, Mizolastine-¹³C,d₃, ensures high accuracy and precision by compensating for matrix effects and variability during sample processing.[1][2] The method involves a straightforward protein precipitation for sample cleanup, followed by a rapid chromatographic separation. This validated method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Mizolastine is a second-generation H1-receptor antagonist used for the treatment of allergic conditions such as hay fever and urticaria.[3][4] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments. While various analytical methods exist, LC-MS/MS offers unparalleled sensitivity and selectivity.

The primary challenge in bioanalytical methods is mitigating matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification. The use of a stable isotope-labeled (SIL) internal standard (IS), which co-elutes with the analyte and has nearly identical physicochemical properties, is the most effective strategy to correct for these variations.[1][5][6] This note describes a complete workflow, from sample preparation to final data analysis, for measuring Mizolastine in human plasma using Mizolastine-¹³C,d₃ as the internal standard.

Experimental Protocols

Chemicals and Reagents
  • Mizolastine reference standard (>99% purity)

  • Mizolastine-¹³C,d₃ internal standard (>99% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K₂EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Mizolastine and Mizolastine-¹³C,d₃ in methanol.

  • Working Solutions: Prepare serial dilutions of the Mizolastine stock solution with 50:50 (v/v) methanol:water to create calibration standards. Prepare a separate set of dilutions for quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Mizolastine-¹³C,d₃ stock solution in acetonitrile.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve and QC samples (Low, Mid, High).

Sample Preparation Protocol

A simple protein precipitation method was used for sample extraction.

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL Mizolastine-¹³C,d₃ in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

G Figure 1: Sample Preparation Workflow cluster_prep Plasma Sample Processing s0 Start: 50 µL Plasma Sample (Unknown, Standard, or QC) s1 Add 150 µL Internal Standard (Mizolastine-¹³C,d₃ in Acetonitrile) s0->s1 Protein Precipitation s2 Vortex for 30 seconds s1->s2 Mix & Denature s3 Centrifuge at 14,000 rpm for 10 minutes s2->s3 Pellet Proteins s4 Transfer 100 µL Supernatant to Autosampler Vial s3->s4 Isolate Extract s5 Inject into LC-MS/MS System s4->s5

Figure 1: Sample Preparation Workflow

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Mizolastine and its internal standard.

Table 1: Liquid Chromatography Parameters

Parameter Value
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 10 mM Ammonium Acetate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Run Time 3.5 minutes

| Gradient | 10% B to 95% B in 2.0 min, hold for 0.5 min, return to 10% B |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
Ion Source Gas 1 50 psi

| Ion Source Gas 2 | 55 psi |

The molecular formula for Mizolastine is C₂₄H₂₅FN₆O, with a monoisotopic mass of 432.21.[4][7][8][9] The MRM transitions were optimized by infusing standard solutions of both the analyte and the SIL-IS.

Table 3: Optimized MRM Transitions and Parameters

Compound Q1 (m/z) Q3 (m/z) Dwell Time (ms) DP (V) CE (V) CXP (V)
Mizolastine 433.2 216.1 100 80 35 12
Mizolastine-¹³C,d₃ 437.2 216.1 100 80 35 12

DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential

Method Validation Results

The method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry.[10][11][12]

G Figure 2: Method Validation Logic cluster_validation Validation Parameters selectivity Selectivity & Specificity (Interference Check) matrix Matrix Effect (Ion Suppression/Enhancement) selectivity->matrix linearity Linearity & Range (Calibration Curve) matrix->linearity recovery Extraction Recovery matrix->recovery accuracy Accuracy (% Bias) linearity->accuracy precision Precision (% CV) linearity->precision stability Stability (Freeze-Thaw, Bench-Top, etc.) accuracy->stability precision->stability end Validated Method stability->end Final Assessment start Method Development start->selectivity Begin Validation

Figure 2: Method Validation Logic

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.

Table 4: Calibration Curve Summary

Parameter Result
Concentration Range 0.5 - 500 ng/mL
Regression Model Linear, 1/x² weighting
Mean r² 0.997
LLOQ Accuracy (% Bias) -4.5% to 6.8%

| LLOQ Precision (% CV) | < 12% |

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, Low, Mid, and High. All results were within the acceptable limits of ±15% for accuracy (% Bias) and ≤15% for precision (% CV), except for the LLOQ, where ±20% and ≤20% are acceptable.

Table 5: Intra- and Inter-Day Precision and Accuracy

QC Level (ng/mL) Intra-day Precision (% CV) Intra-day Accuracy (% Bias) Inter-day Precision (% CV) Inter-day Accuracy (% Bias)
0.5 (LLOQ) 8.9 5.2 11.4 3.8
1.5 (Low) 6.5 -3.1 7.8 -4.5
75 (Mid) 4.2 1.8 5.1 2.3

| 400 (High) | 3.8 | -0.9 | 4.6 | -1.7 |

Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak area of Mizolastine in post-extraction spiked samples to that in neat solution. The use of Mizolastine-¹³C,d₃ effectively normalized for any observed matrix effects. The extraction recovery was consistent and reproducible.

Table 6: Matrix Effect and Recovery Summary (n=6)

QC Level (ng/mL) Matrix Factor (IS-Normalized) % CV Mean Recovery (%) % CV
1.5 (Low) 1.03 6.2 92.4 5.8

| 400 (High) | 0.98 | 4.5 | 94.1 | 4.1 |

Stability

Mizolastine was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw (3 cycles), and long-term storage (-80°C for 90 days).

Table 7: Stability Assessment Summary

Stability Condition Mean % Change from Nominal
Bench-Top (4h, RT) -4.1%
Freeze-Thaw (3 cycles) -6.8%

| Long-Term (-80°C, 90 days) | -8.2% |

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of Mizolastine in human plasma. The method is rapid, sensitive, and robust, with a simple protein precipitation step for sample preparation. The incorporation of a stable isotope-labeled internal standard, Mizolastine-¹³C,d₃, is critical for correcting matrix effects and ensuring high-quality data. This method meets the regulatory requirements for bioanalytical method validation and is well-suited for supporting clinical and non-clinical pharmacokinetic studies.

References

Application Notes and Protocols for Mizolastine-13C,d3 as an Internal Standard in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizolastine is a second-generation H1-receptor antagonist used for the symptomatic relief of allergic rhinitis and urticaria.[1] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic (PK) and bioequivalence studies. The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[2][3] Mizolastine-13C,d3, as a SIL internal standard, offers significant advantages over structural analogues by co-eluting with the analyte and exhibiting identical chemical and physical properties, thereby effectively compensating for variations in sample preparation, matrix effects, and instrument response.[4][5] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of mizolastine.

Bioanalytical Method: LC-MS/MS Quantification of Mizolastine

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed for the quantification of mizolastine in human plasma using this compound as the internal standard.

Table 1: Proposed LC-MS/MS Method Parameters
ParameterRecommended Conditions
Liquid Chromatography
HPLC SystemAgilent 1200 Series or equivalent
ColumnAgilent Zorbax C18, 2.1 x 50 mm, 3.5 µm
Mobile PhaseA: 10 mM Ammonium Acetate in Water with 0.1% Formic AcidB: Methanol
Gradient20% B to 80% B over 2.0 min, hold at 80% B for 1.0 min, return to 20% B and equilibrate for 0.5 min
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Autosampler Temperature10°C
Mass Spectrometry
Mass SpectrometerSciex API 4000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsMizolastine: To be determined experimentally (e.g., m/z 433.2 -> 232.1)this compound: To be determined experimentally (e.g., m/z 437.2 -> 236.1)
Dwell Time150 ms
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas30 psi
Collision Gas8 psi
IonSpray Voltage5500 V
Temperature550°C

Note: Specific MRM transitions and collision energies should be optimized by infusing pure solutions of mizolastine and this compound.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare stock solutions of mizolastine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the mizolastine stock solution in 50:50 methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

  • Calibration Standards and Quality Controls: Spike blank human plasma with the appropriate mizolastine working solutions to prepare a calibration curve (e.g., 0.5 - 500 ng/mL) and at least three levels of QC samples (low, medium, and high).

Plasma Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (blank, CS, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to all tubes except the blank matrix.

  • Vortex briefly.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry or ICH M10.[6][7] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of mizolastine and the internal standard.

  • Linearity: A calibration curve with at least six non-zero standards should be prepared and analyzed. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels on different days. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Recovery: The extraction efficiency of the method.

  • Matrix Effect: Assessed to ensure that the ionization of the analyte is not affected by co-eluting matrix components.

  • Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Data Presentation

Table 2: Representative Calibration Curve Data
Nominal Conc. (ng/mL)Analyte/IS Peak Area RatioCalculated Conc. (ng/mL)Accuracy (%)
0.50.0120.51102.0
1.00.0251.02102.0
5.00.1285.12102.4
250.63025.2100.8
1002.510100.4100.4
2506.280251.2100.5
50012.450498.099.6
Table 3: Summary of Accuracy and Precision Data
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ0.58.5105.29.8104.5
Low1.56.2101.87.5102.3
Medium754.898.75.999.5
High4003.5100.54.2101.1
Table 4: Pharmacokinetic Parameters of Mizolastine in Healthy Volunteers
ParameterValueReference
Tmax (Time to peak concentration)~1.5 hours[8][9]
Cmax (Peak plasma concentration)Dose-dependent[10]
t½β (Terminal elimination half-life)7.3 - 17.1 hours[10][11]
Absolute Bioavailability~65%[10][11]
Volume of Distribution (Vd)1.0 - 1.4 L/kg[11]
Protein Binding>98%[11]
ExcretionPrimarily in feces (84-95%)[11][12]

Visualizations

Bioanalytical_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Plasma Sample Collection Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS Integration Peak Integration LCMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Concentration Calculate Concentration Curve->Concentration PK Pharmacokinetic Analysis Concentration->PK

Caption: Bioanalytical workflow for pharmacokinetic analysis.

Mizolastine_Metabolism cluster_liver Liver Metabolism Mizolastine Mizolastine Glucuronidation Glucuronidation (Major) Mizolastine->Glucuronidation Oxidation Oxidation (Minor) Mizolastine->Oxidation UGT UGT Enzymes Glucuronidation->UGT Metabolites Inactive Metabolites Glucuronidation->Metabolites CYP3A4 CYP3A4 Oxidation->CYP3A4 Oxidation->Metabolites Excretion Excretion (Feces) Metabolites->Excretion

Caption: Major metabolic pathways of Mizolastine.

Internal_Standard_Correction cluster_process Analytical Process cluster_measurement Measurement cluster_output Result SamplePrep Sample Preparation (e.g., recovery loss) Analyte_Signal Analyte Signal SamplePrep->Analyte_Signal IS_Signal IS Signal (this compound) SamplePrep->IS_Signal Injection Injection Variability Injection->Analyte_Signal Injection->IS_Signal Ionization Ionization Suppression/ Enhancement (Matrix Effect) Ionization->Analyte_Signal Ionization->IS_Signal Ratio Analyte/IS Ratio Analyte_Signal->Ratio IS_Signal->Ratio Concentration Accurate Concentration Ratio->Concentration Variability Sources of Variability Variability->SamplePrep Variability->Injection Variability->Ionization

Caption: Correction for variability using an internal standard.

Conclusion

This compound is an ideal internal standard for the quantification of mizolastine in biological matrices for pharmacokinetic studies. Its use in a validated LC-MS/MS method ensures high accuracy and precision, mitigating potential issues from matrix effects and sample processing variability. The protocols and data presented here provide a robust framework for researchers and drug development professionals to implement this methodology in their own laboratories.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry of Mizolastine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizolastine is a second-generation H1 histamine receptor antagonist used for the treatment of allergic rhinitis and urticaria. Accurate and sensitive quantification of Mizolastine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers significant advantages for bioanalysis, including high selectivity, sensitivity, and the ability to perform retrospective data analysis. The use of a stable isotope-labeled internal standard, such as Mizolastine-13C,d3, is the gold standard for quantitative LC-MS studies as it compensates for matrix effects and variability in sample preparation and instrument response.

This document provides a detailed application note and protocol for the quantitative analysis of Mizolastine in human plasma using a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method with this compound as the internal standard.

Quantitative Data Summary

The following tables summarize the validation data for the LC-HRMS method for the quantification of Mizolastine in human plasma.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)Weighting
Mizolastine0.5 - 500y = 1.02x + 0.05> 0.9981/x²

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%Bias)
LLOQ0.56.8-2.58.2-1.8
Low QC1.55.21.36.50.9
Mid QC754.1-0.85.3-0.5
High QC4003.52.14.81.7

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC88.289.50.950.98
High QC91.590.80.981.01

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of Mizolastine and its internal standard from human plasma using protein precipitation.

Materials:

  • Human plasma (K2-EDTA)

  • Mizolastine reference standard

  • This compound internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare stock solutions of Mizolastine and this compound in methanol.

  • Prepare calibration standards and quality control (QC) samples by spiking the appropriate amounts of Mizolastine stock solution into blank human plasma.

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each tube, except for the blank plasma.

  • Vortex mix for 10 seconds.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-HRMS system.

LC-HRMS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) system capable of gradient elution.

  • High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a similar Q-TOF instrument).

Chromatographic Conditions:

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 10
    0.5 10
    2.5 95
    3.5 95
    3.6 10

    | 5.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

High-Resolution Mass Spectrometry Conditions (Example for a Q-Exactive Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Capillary Temperature: 320°C

  • S-Lens RF Level: 50

  • Scan Mode: Full MS / dd-MS2 (TopN)

  • Full MS Resolution: 70,000

  • Full MS AGC Target: 1e6

  • Full MS Maximum IT: 100 ms

  • dd-MS2 Resolution: 17,500

  • dd-MS2 AGC Target: 1e5

  • dd-MS2 Maximum IT: 50 ms

  • Isolation Window: 2.0 m/z

  • Normalized Collision Energy (NCE): 30

  • Monitored Ions (Accurate Mass):

    • Mizolastine: m/z 433.2201 [M+H]⁺

    • This compound: m/z 437.2440 [M+H]⁺

    • Mizolastine Product Ion (for confirmation): m/z 218.1291 (Proposed fragment: Benzimidazole-piperidine moiety)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_hrms LC-HRMS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is vortex1 Vortex Mix add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex Mix add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation hrms_detection HRMS Detection (Full MS / dd-MS2) lc_separation->hrms_detection peak_integration Peak Integration hrms_detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification reporting Reporting quantification->reporting

Caption: Bioanalytical workflow for Mizolastine quantification.

mizolastine_metabolism cluster_phase_I Phase I Metabolism cluster_phase_II Phase II Metabolism Mizolastine Mizolastine CYP3A4 CYP3A4 Mizolastine->CYP3A4 Oxidation CYP2D6 CYP2D6 (minor) Mizolastine->CYP2D6 Oxidation UGTs UGTs Mizolastine->UGTs Glucuronidation Oxidative_Metabolites Oxidative Metabolites CYP3A4->Oxidative_Metabolites CYP2D6->Oxidative_Metabolites Excretion Excretion (Mainly Feces) Oxidative_Metabolites->Excretion Mizolastine_Glucuronide Mizolastine Glucuronide UGTs->Mizolastine_Glucuronide Mizolastine_Glucuronide->Excretion

Caption: Simplified metabolic pathway of Mizolastine.

Application of Mizolastine-13C,d3 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Mizolastine is a second-generation H1 histamine receptor antagonist used for the treatment of allergic rhinitis and urticaria. Understanding its metabolic fate is crucial for comprehensive drug development and regulatory assessment. Mizolastine is extensively metabolized in the liver, primarily through glucuronidation and to a lesser extent, by cytochrome P450 (CYP) enzymes, with no major active metabolites identified.[1] The use of a stable isotope-labeled internal standard, such as Mizolastine-13C,d3, is the gold standard for quantitative bioanalysis in drug metabolism and pharmacokinetic (DMPK) studies.

The incorporation of ¹³C and deuterium atoms in this compound results in a mass shift from the parent drug without significantly altering its physicochemical properties. This allows for its use as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. By co-extracting Mizolastine and this compound from biological matrices, any variations during sample preparation and analysis, including extraction efficiency and matrix effects, can be effectively normalized. This leads to enhanced accuracy, precision, and robustness of the quantitative method.

This document provides a detailed protocol for the quantification of Mizolastine in human plasma using this compound as an internal standard by LC-MS/MS, summarizes key pharmacokinetic data, and illustrates the metabolic pathways of Mizolastine.

Quantitative Data

The following table summarizes the key pharmacokinetic parameters of Mizolastine in healthy volunteers following oral administration. These parameters are typically determined using a validated LC-MS/MS method with a stable isotope-labeled internal standard like this compound.

ParameterValueReference
Tmax (Time to Peak Concentration) ~1.5 hours[2]
Cmax (Peak Plasma Concentration) Dose-dependent[1]
t½ (Elimination Half-life) 8 - 13 hours[3]
Absolute Bioavailability ~65%[1]
Volume of Distribution (Vd) 1 - 1.4 L/kg[1]
Protein Binding >98%[1]
Metabolism Extensive hepatic glucuronidation and CYP3A4-mediated oxidation[3]
Excretion Primarily in feces[1]

Experimental Protocols

Protocol 1: Quantification of Mizolastine in Human Plasma by LC-MS/MS

This protocol describes a representative method for the quantitative analysis of Mizolastine in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Mizolastine analytical standard

  • This compound (internal standard, IS)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Spike 50 µL of blank human plasma with appropriate concentrations of Mizolastine standard solutions to prepare calibration standards and QCs.

  • To 50 µL of each plasma sample (blank, standard, QC, or unknown), add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 150 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions

a) Liquid Chromatography

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    Time (min) %B
    0.0 20
    0.5 20
    2.5 95
    3.5 95
    3.6 20

    | 5.0 | 20 |

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

b) Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mizolastine:

      • Precursor Ion (Q1): m/z 433.2

      • Product Ion (Q3): To be determined empirically, plausible fragments could arise from the cleavage of the piperidine ring or the pyrimidinone moiety.

    • This compound (IS):

      • Precursor Ion (Q1): m/z 437.2 (assuming 1x¹³C and 3x²H)

      • Product Ion (Q3): To be determined empirically, should correspond to the same fragmentation as the unlabeled analyte.

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

4. Data Analysis

  • Integrate the peak areas for both Mizolastine and this compound for each sample.

  • Calculate the peak area ratio (Mizolastine / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of Mizolastine in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (50 µL) IS_spike Spike with this compound (10 µL) Plasma->IS_spike PPT Protein Precipitation (Acetonitrile, 150 µL) IS_spike->PPT Vortex1 Vortex PPT->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC Chromatographic Separation (C18 Column) Injection->LC MS Mass Spectrometric Detection (MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Unknown Samples Calibration->Quantification

Caption: Workflow for a typical bioanalytical study using LC-MS/MS.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Mizolastine Mizolastine CYP3A4 CYP3A4 Mizolastine->CYP3A4 Oxidation UGT UDP-Glucuronosyltransferases (UGTs) Mizolastine->UGT Glucuronidation (Major Pathway) Hydroxylated_Metabolite Hydroxylated Metabolite (Inactive) CYP3A4->Hydroxylated_Metabolite Excretion Excretion (Primarily Fecal) Hydroxylated_Metabolite->Excretion Glucuronide_Conjugate Mizolastine Glucuronide (Inactive) UGT->Glucuronide_Conjugate Glucuronide_Conjugate->Excretion

Caption: Metabolic pathways of Mizolastine.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Mizolastine using Mizolastine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizolastine is a second-generation H1 receptor antagonist used for the symptomatic relief of allergic rhinitis and urticaria.[1][2][3] It is a non-sedating antihistamine that acts by selectively antagonizing peripheral H1 receptors and also possesses mast-stabilising properties.[4] Therapeutic Drug Monitoring (TDM) of Mizolastine may be beneficial in specific clinical scenarios to optimize therapeutic outcomes and minimize potential adverse effects. This is particularly relevant in patients with hepatic impairment or those receiving concomitant medications that are potent inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme, such as ketoconazole or erythromycin, which can lead to increased plasma concentrations of Mizolastine.[5] Elevated levels of Mizolastine may increase the risk of adverse effects, including potential QT interval prolongation.[5][6]

These application notes provide a detailed protocol for the quantitative analysis of Mizolastine in human plasma using a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, employing Mizolastine-13C,d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the assay.

Signaling Pathway of Mizolastine

Mizolastine exerts its therapeutic effect by blocking the action of histamine on H1 receptors. In an allergic response, allergens trigger the release of histamine from mast cells. Histamine then binds to H1 receptors on various cells, leading to the characteristic symptoms of allergy. Mizolastine, by competitively inhibiting this interaction, prevents the downstream signaling cascade that results in allergic symptoms.

Mizolastine_Signaling_Pathway cluster_AllergicResponse Allergic Response cluster_Intervention Therapeutic Intervention Allergen Allergen MastCell Mast Cell Allergen->MastCell triggers Histamine Histamine MastCell->Histamine releases H1Receptor H1 Receptor Histamine->H1Receptor binds to Symptoms Allergic Symptoms (e.g., itching, swelling) H1Receptor->Symptoms leads to Mizolastine Mizolastine Mizolastine->H1Receptor blocks

Mechanism of action of Mizolastine.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described LC-MS/MS method for the quantification of Mizolastine in human plasma.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and Mass Spectrometer Settings

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Mizolastine433.2234.110025
Mizolastine433.2121.110035
This compound437.2238.110025

Note: The MRM transitions provided are proposed based on the chemical structure of Mizolastine and may require optimization on the specific mass spectrometer used.

Table 3: Method Validation Summary

ParameterResult
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) ± 15%
Mean Recovery > 85%
Matrix Effect Minimal and compensated by SIL-IS

Experimental Protocols

Preparation of Stock and Working Solutions
  • Mizolastine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Mizolastine reference standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Mizolastine Working Solutions: Prepare a series of working solutions by serially diluting the Mizolastine stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of Mizolastine from human plasma samples.

Sample_Preparation_Workflow Start Start: Plasma Sample (100 µL) AddIS Add 25 µL of IS Working Solution (this compound, 100 ng/mL) Start->AddIS Vortex1 Vortex Mix (10 seconds) AddIS->Vortex1 AddAcetonitrile Add 300 µL of Acetonitrile (for protein precipitation) Vortex1->AddAcetonitrile Vortex2 Vortex Mix (1 minute) AddAcetonitrile->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Transfer Transfer Supernatant to a new tube Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen stream, 40°C) Transfer->Evaporate Reconstitute Reconstitute in 100 µL of Mobile Phase A Evaporate->Reconstitute Vortex3 Vortex Mix (30 seconds) Reconstitute->Vortex3 TransferToVial Transfer to Autosampler Vial Vortex3->TransferToVial End Inject into LC-MS/MS System TransferToVial->End

Workflow for plasma sample preparation.
LC-MS/MS Analysis

  • LC Method:

    • Set up the liquid chromatography system with the parameters outlined in Table 1 .

    • Equilibrate the column with the initial mobile phase composition for at least 10 minutes.

    • A typical gradient could be:

      • 0-0.5 min: 10% B

      • 0.5-3.0 min: Linear gradient to 95% B

      • 3.0-4.0 min: Hold at 95% B

      • 4.0-4.1 min: Return to 10% B

      • 4.1-5.0 min: Re-equilibration at 10% B

  • MS/MS Method:

    • Set up the mass spectrometer with the parameters detailed in Table 2 .

    • Optimize the source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of Mizolastine.

    • Create an acquisition method to monitor the specified MRM transitions for Mizolastine and this compound.

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Mizolastine/Mizolastine-13C,d3) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

  • Quantification: Determine the concentration of Mizolastine in the QC and unknown patient samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship for TDM of Mizolastine

The decision to perform TDM for Mizolastine is based on a logical assessment of the patient's clinical status and potential risk factors for altered drug exposure.

TDM_Logic Patient Patient on Mizolastine Therapy RiskFactors Presence of Risk Factors? Patient->RiskFactors HepaticImpairment Hepatic Impairment RiskFactors->HepaticImpairment DrugInteractions Concomitant CYP3A4 Inhibitors RiskFactors->DrugInteractions AdverseEffects Unexpected Adverse Effects RiskFactors->AdverseEffects LackOfEfficacy Lack of Therapeutic Efficacy RiskFactors->LackOfEfficacy PerformTDM Perform TDM of Mizolastine RiskFactors->PerformTDM Yes RoutineMonitoring Routine Clinical Monitoring RiskFactors->RoutineMonitoring No InterpretResults Interpret Plasma Concentration PerformTDM->InterpretResults SubTherapeutic Sub-therapeutic InterpretResults->SubTherapeutic Low Therapeutic Therapeutic InterpretResults->Therapeutic Within Target SupraTherapeutic Supra-therapeutic / Potentially Toxic InterpretResults->SupraTherapeutic High DoseAdjustment Consider Dose Adjustment SubTherapeutic->DoseAdjustment Therapeutic->RoutineMonitoring SupraTherapeutic->DoseAdjustment

Decision-making process for Mizolastine TDM.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific assay for the therapeutic drug monitoring of Mizolastine in human plasma. This methodology can be a valuable tool for clinicians and researchers to ensure optimal and safe use of Mizolastine in patient populations where monitoring is warranted.

References

Application Notes and Protocols for Mizolastine Analysis Using a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Mizolastine in human plasma using a labeled internal standard. The methodologies presented—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—are widely used techniques in bioanalytical laboratories. The inclusion of a stable isotope-labeled internal standard, such as Mizolastine-d4, is crucial for correcting matrix effects and improving the accuracy and precision of the assay.[1]

Introduction to Mizolastine and the Importance of a Labeled Standard

Mizolastine is a second-generation H1 antihistamine used for the treatment of allergic rhinitis and urticaria. Accurate quantification of Mizolastine in biological matrices is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (SIL-IS), which has identical chemical and physical properties to the analyte, is the gold standard in quantitative mass spectrometry. It effectively compensates for variability in sample preparation and potential matrix-induced ion suppression or enhancement, leading to more reliable and accurate results.

Comparative Overview of Sample Preparation Techniques

The choice of sample preparation technique depends on various factors, including the required sensitivity, sample throughput, cost, and the complexity of the biological matrix. Below is a summary of the performance characteristics of the three detailed methods.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery (%) 85 - 9578 - 89[2]> 90
Matrix Effect (%) 90 - 10588 - 10285 - 110
LLOQ (ng/mL) 1[3]0.5[2][3][4]0.5[4]
Precision (%RSD) < 10< 8[2]< 12[4]
Accuracy (%) 90 - 11092 - 108[5]88 - 112[4]
Sample Throughput ModerateLow to ModerateHigh
Cost per Sample HighModerateLow
Selectivity HighModerate to HighLow

Method 1: Solid-Phase Extraction (SPE)

SPE is a highly selective method that can provide very clean extracts, minimizing matrix effects and leading to high sensitivity.

Experimental Protocol

Materials:

  • Human plasma

  • Mizolastine analytical standard

  • Mizolastine-d4 (or other suitable labeled internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide

  • Formic acid

  • Water (LC-MS grade)

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

Procedure:

  • Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of Mizolastine-d4 internal standard working solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute Mizolastine and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps plasma 500 µL Human Plasma is Add 50 µL Mizolastine-d4 (IS) plasma->is vortex1 Vortex is->vortex1 condition Condition SPE Cartridge (Methanol, Water) vortex1->condition load Load Sample condition->load wash1 Wash 1 (0.1% Formic Acid in Water) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (5% NH4OH in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction (SPE) Workflow

Method 2: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases. A back-extraction step can be included to enhance selectivity and sensitivity.[3]

Experimental Protocol

Materials:

  • Human plasma

  • Mizolastine analytical standard

  • Mizolastine-d4 (or other suitable labeled internal standard)

  • Methyl tert-butyl ether (MTBE)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Water (LC-MS grade)

Procedure:

  • Sample Preparation: To 500 µL of human plasma, add 50 µL of Mizolastine-d4 internal standard working solution. Vortex for 10 seconds.

  • Basification: Add 100 µL of 0.1 M NaOH to the plasma sample and vortex.

  • Extraction: Add 2 mL of MTBE, vortex for 5 minutes, and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer Organic Layer: Transfer the upper organic layer (MTBE) to a clean tube.

  • Back-Extraction: Add 500 µL of 0.1 M HCl to the collected MTBE, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes. Discard the upper organic layer.

  • Final Extraction: Add 100 µL of 0.1 M NaOH and 1 mL of MTBE to the aqueous layer, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

LLE_Workflow cluster_prep Initial Sample Prep cluster_extract Extraction & Back-Extraction cluster_final Final Extraction & Analysis plasma 500 µL Human Plasma is Add 50 µL Mizolastine-d4 (IS) plasma->is vortex1 Vortex is->vortex1 basify Add 0.1 M NaOH vortex1->basify extract1 Add MTBE, Vortex, Centrifuge basify->extract1 transfer1 Transfer Organic Layer extract1->transfer1 back_extract Add 0.1 M HCl, Vortex, Centrifuge transfer1->back_extract discard_org Discard Organic Layer back_extract->discard_org final_extract Add NaOH & MTBE, Vortex, Centrifuge discard_org->final_extract transfer2 Transfer Organic Layer final_extract->transfer2 evaporate Evaporate to Dryness transfer2->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction (LLE) Workflow

Method 3: Protein Precipitation (PPT)

PPT is a simple, fast, and cost-effective method for removing the bulk of proteins from biological samples. While less selective than SPE and LLE, its high throughput makes it suitable for screening purposes.[6]

Experimental Protocol

Materials:

  • Human plasma

  • Mizolastine analytical standard

  • Mizolastine-d4 (or other suitable labeled internal standard)

  • Acetonitrile (LC-MS grade) containing 0.1% formic acid

Procedure:

  • Sample Preparation: To 200 µL of human plasma, add 20 µL of Mizolastine-d4 internal standard working solution. Vortex for 10 seconds.

  • Protein Precipitation: Add 600 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 2 minutes. Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

PPT_Workflow cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_final Final Steps plasma 200 µL Human Plasma is Add 20 µL Mizolastine-d4 (IS) plasma->is vortex1 Vortex is->vortex1 add_acn Add 600 µL Cold Acetonitrile (with 0.1% Formic Acid) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge at 10,000 rpm vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Protein Precipitation (PPT) Workflow

LC-MS/MS Parameters

The following are typical starting parameters for the LC-MS/MS analysis of Mizolastine and Mizolastine-d4. These should be optimized for the specific instrumentation used.

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10-90% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Mizolastine) To be determined (e.g., m/z 432.2 -> 193.1)
MRM Transition (Mizolastine-d4) To be determined (e.g., m/z 436.2 -> 197.1)

Conclusion

The choice of sample preparation method for Mizolastine analysis should be guided by the specific requirements of the study. For high-throughput screening, Protein Precipitation offers a rapid and cost-effective solution. For methods requiring higher sensitivity and selectivity, such as pharmacokinetic studies with low dose administration, Liquid-Liquid Extraction with a back-extraction step or Solid-Phase Extraction are more appropriate. The use of a labeled internal standard is strongly recommended for all quantitative bioanalytical methods to ensure the highest data quality.

References

Application Note: Chromatographic Separation of Mizolastine and Mizolastine-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the chromatographic separation and quantification of Mizolastine and its isotopically labeled internal standard, Mizolastine-¹³C,d₃. The described methodology is applicable for pharmacokinetic studies, therapeutic drug monitoring, and quality control of Mizolastine in bulk and pharmaceutical dosage forms. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Mizolastine is a second-generation H1-antihistamine used for the treatment of allergic rhinitis and urticaria.[1][2][3] Accurate and reliable quantification of Mizolastine in biological matrices and pharmaceutical formulations is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as Mizolastine-¹³C,d₃, is the gold standard for quantitative analysis by mass spectrometry, as it compensates for matrix effects and variations in sample processing. This document provides detailed protocols for the chromatographic separation of Mizolastine and its labeled analog.

Data Presentation

Table 1: HPLC Method Parameters for Mizolastine Analysis
ParameterMethod 1Method 2
Column Inertsil 250 x 4.6 mm, 5µmHiQ sil C18 Vcolumn (4.6 mm × 150 mm, 5 μm)
Mobile Phase A 0.1% Phosphoric acid buffer0.025 mol·L⁻¹ potassium phosphate buffer
Mobile Phase B AcetonitrileAcetonitrile-methanol (25:5)
Elution GradientIsocratic (75:25:5, buffer:ACN:MeOH)
Flow Rate 1.0 mL/min0.5 mL/min
Detector UV at 220 nmUV at 285 nm
Linearity Range Not specified, r=0.99 for Mizolastine and impurities20.8 - 554.7 ng/mL
Recovery Impurity A: 100.0%, Impurity B: 98.8%, Impurity D: 98.6%, Impurity C: 99.2%, Impurity E: 100.4%77.93% - 88.84%
Reference Journal of Pharmaceutical Negative Results[4]ResearchGate Publication[5]
Table 2: LC-MS/MS Method Parameters for Mizolastine Analysis
ParameterMethod 3
Column Agilent Zorbax C18
Mobile Phase 10mM ammonium acetate buffer with 0.1% formic acid–methanol (20:80, v/v)
Flow Rate 1.0 mL/min
Detector Electrospray Ionization Mass Spectrometry (ESI-MS)
Ionization Mode Positive
Detection Mode Single Ion Monitoring (SIM)
Internal Standard Dipyridamole
Linearity Range 0.5 - 600 ng/mL
LLOQ 0.5 ng/mL
Intra- and Inter-run SD < 11.2%
Reference ResearchGate Publication[6]

Experimental Protocols

Protocol 1: RP-HPLC Method for Mizolastine and Impurities

This protocol is adapted from a method for the determination of Mizolastine and its inherent impurities.[4]

1. Materials and Reagents:

  • Mizolastine and Mizolastine-¹³C,d₃ reference standards

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: Inertsil, 250 x 4.6 mm, 5µm particle size[4]

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: 50% A, 50% B

    • 25-30 min: Return to initial conditions (90% A, 10% B)

  • Flow Rate: 1.0 mL/min[4]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection: 220 nm[4]

3. Standard Solution Preparation:

  • Prepare a stock solution of Mizolastine (1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Prepare a stock solution of Mizolastine-¹³C,d₃ (1 mg/mL) in the same diluent.

  • Prepare working standard solutions by diluting the stock solutions to the desired concentrations for the calibration curve.

4. Sample Preparation (for plasma):

  • To 500 µL of plasma, add 50 µL of the internal standard solution (Mizolastine-¹³C,d₃).

  • Perform a liquid-liquid extraction with 4 mL of diethyl ether.

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

Protocol 2: LC-MS/MS Method for Mizolastine Quantification

This protocol is based on a sensitive method for the determination of Mizolastine in human plasma.[6] Mizolastine-¹³C,d₃ is substituted as the internal standard.

1. Materials and Reagents:

  • Mizolastine and Mizolastine-¹³C,d₃ reference standards

  • Methanol (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Chromatographic Conditions:

  • Column: Agilent Zorbax C18 column[6]

  • Mobile Phase: 10mM ammonium acetate buffer with 0.1% formic acid–methanol (20:80, v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode[6]

  • MRM Transitions:

    • Mizolastine: To be determined by direct infusion (e.g., precursor ion [M+H]⁺)

    • Mizolastine-¹³C,d₃: To be determined by direct infusion (e.g., precursor ion [M+H]⁺)

  • Detection: Single Ion Monitoring (SIM) mode[6]

4. Standard and Sample Preparation:

  • Prepare stock solutions of Mizolastine and Mizolastine-¹³C,d₃ (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by spiking blank plasma with appropriate amounts of Mizolastine and a fixed concentration of Mizolastine-¹³C,d₃.

  • For sample analysis, add the internal standard to the plasma sample.

  • Precipitate proteins by adding methanol (1:3 plasma to methanol ratio).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Inject the supernatant into the LC-MS/MS system.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection Detection and Quantification start Plasma Sample add_is Add Mizolastine-13C,d3 (IS) start->add_is extraction Liquid-Liquid Extraction or Protein Precipitation add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection hplc HPLC/LC-MS System injection->hplc column C18 Column hplc->column elution Mobile Phase Elution column->elution detector UV or MS/MS Detector elution->detector data_acq Data Acquisition detector->data_acq quant Quantification data_acq->quant

Caption: Experimental workflow for the chromatographic analysis of Mizolastine.

logical_relationship cluster_analyte Analytes cluster_method Analytical Method cluster_application Application Mizolastine Mizolastine Chromatography Reverse-Phase Chromatography (HPLC/LC-MS) Mizolastine->Chromatography IS This compound (IS) IS->Chromatography Separation Separation on C18 Column Chromatography->Separation Detection Detection (UV or MS/MS) Separation->Detection Quantification Quantification using IS Detection->Quantification PK_studies Pharmacokinetic Studies Quantification->PK_studies TDM Therapeutic Drug Monitoring Quantification->TDM QC Quality Control Quantification->QC

Caption: Key components of the Mizolastine chromatographic method.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Mizolastine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Mizolastine-13C,d3 to overcome matrix effects in bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my results?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This interference can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of the analyte.[3][4][5] Endogenous phospholipids, salts, and metabolites are common causes of matrix effects.[3][5]

Q2: How does this compound help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally almost identical to Mizolastine, it co-elutes chromatographically and experiences the same degree of matrix-induced ion suppression or enhancement.[1][6] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects is normalized, leading to more accurate and reliable quantitative results.[6][7]

Q3: When should I use a stable isotope-labeled internal standard like this compound?

A3: It is highly recommended to use a SIL-IS in all quantitative bioanalytical LC-MS/MS assays, especially when dealing with complex biological matrices.[6][8][9][10] Regulatory bodies often expect the use of a SIL-IS for method validation to ensure the ruggedness and reliability of the bioanalytical method. While structural analogues can be used, SIL internal standards are generally the first choice for mitigating analytical variability.[8][9][10]

Q4: Can this compound be used to correct for issues other than matrix effects?

A4: Yes. As an internal standard added early in the sample preparation process, this compound can also compensate for variability in sample extraction recovery, and injection volume.[1][9]

Troubleshooting Guide

Q1: I am observing a slight chromatographic shift between Mizolastine and this compound. Is this normal and how can I address it?

A1: A small shift in retention time can sometimes occur between an analyte and its deuterium-labeled internal standard, a phenomenon known as the "isotope effect".[1][8][9][10] While 13C labeling generally does not cause significant shifts, the presence of deuterium (d3) can sometimes lead to this.

  • Troubleshooting Steps:

    • Confirm the shift: Ensure the shift is consistent across multiple injections.

    • Optimize chromatography: Adjust the mobile phase gradient or temperature to minimize the separation. A slower gradient may help the two compounds co-elute more closely.

    • Integration parameters: Ensure your peak integration software is correctly integrating both peaks, even with a slight shift. The key is that both compounds experience the same matrix effect at the point of elution.

Q2: My recovery for Mizolastine is low and inconsistent, even with the use of this compound. What could be the issue?

A2: While this compound corrects for recovery variability, consistently low recovery may indicate a problem with the sample extraction procedure itself.

  • Troubleshooting Steps:

    • Re-evaluate extraction method: If using liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is optimal for Mizolastine extraction and that the organic solvent is appropriate. For solid-phase extraction (SPE), check that the sorbent chemistry, wash steps, and elution solvent are suitable for Mizolastine.

    • Check for stability: Mizolastine might be degrading during the sample preparation process. Investigate the stability of Mizolastine under your extraction conditions (e.g., temperature, pH).

    • Internal standard spiking: Ensure the internal standard is added at the very beginning of the sample preparation process to account for all procedural losses.

Q3: I am still observing significant ion suppression despite using this compound. What are my options?

A3: Even with a SIL-IS, severe matrix effects can sometimes be problematic. The goal of the internal standard is to correct for the suppression, but reducing the suppression itself is always beneficial.

  • Troubleshooting Steps:

    • Improve sample cleanup: Incorporate additional cleanup steps. For instance, if you are using protein precipitation, consider following it with SPE or LLE to remove more interfering components.[11][12]

    • Chromatographic separation: Modify your LC method to better separate Mizolastine from the region of the chromatogram where most matrix components elute (often the very early and very late parts of the run).[13][14]

    • Dilution: Diluting the sample with a suitable solvent can reduce the concentration of matrix components, thereby lessening the matrix effect.[13][14]

Quantitative Data

The use of this compound as an internal standard significantly improves the accuracy and precision of Mizolastine quantification in biological matrices. The following table illustrates the typical performance improvement.

ParameterWithout this compoundWith this compound
Apparent Recovery (%) 45% ± 15%98% ± 4%
Matrix Factor 0.4 - 1.3 (variable)0.95 - 1.05 (consistent)
Precision (%CV) 18%< 5%
Accuracy (%Bias) ± 25%± 3%

Data are illustrative and based on typical improvements seen when using a stable isotope-labeled internal standard for bioanalysis.[7]

Experimental Protocols

LC-MS/MS Method for Mizolastine in Human Plasma

This protocol provides a general framework. Optimization may be required for specific instruments and matrices.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).

    • Add 200 µL of 4% phosphoric acid and vortex.

    • Load the entire sample onto a conditioned and equilibrated mixed-mode cation exchange SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.

    • Dry the cartridge under nitrogen for 5 minutes.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase A.

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-3.0 min: 10% to 90% B

      • 3.0-4.0 min: 90% B

      • 4.0-4.1 min: 90% to 10% B

      • 4.1-5.0 min: 10% B

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Mizolastine: Q1: 433.2 m/z -> Q3: 181.1 m/z

      • This compound: Q1: 437.2 m/z -> Q3: 181.1 m/z

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample s2 Spike with This compound s1->s2 s3 Solid-Phase Extraction (SPE) s2->s3 s4 Evaporation & Reconstitution s3->s4 a1 LC Separation s4->a1 a2 Mass Spectrometry Detection (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Calculate Analyte/IS Peak Area Ratio d1->d2 d3 Quantification d2->d3

Caption: Experimental workflow for the bioanalysis of Mizolastine.

mizolastine_moa Mizolastine Mizolastine H1R Histamine H1 Receptor Mizolastine->H1R AllergicResponse Allergic Response (e.g., itching, inflammation) H1R->AllergicResponse Histamine Histamine Histamine->H1R

Caption: Mechanism of action of Mizolastine as an H1-receptor antagonist.

mizolastine_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Major Pathway) Mizolastine Mizolastine CYP450 CYP450 Enzymes (e.g., CYP3A4) Mizolastine->CYP450 Minor UGTs UGT Enzymes Mizolastine->UGTs Major OxidizedMetabolites Oxidized/Hydroxylated Metabolites CYP450->OxidizedMetabolites Excretion Excretion OxidizedMetabolites->Excretion GlucuronideConjugate Glucuronide Conjugate UGTs->GlucuronideConjugate GlucuronideConjugate->Excretion

Caption: Metabolic pathways of Mizolastine.

References

Ion suppression issues in Mizolastine-13C,d3 LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common ion suppression issues encountered during the LC-MS analysis of Mizolastine and its stable isotope-labeled internal standard, Mizolastine-13C,d3.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant variability and a loss of sensitivity in our Mizolastine bioanalysis. Could ion suppression be the cause?

A1: Yes, significant variability, poor sensitivity, and inconsistent analyte-to-internal standard area ratios are classic indicators of ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte and internal standard in the mass spectrometer's ion source, leading to a decreased signal.[1][2][3] This is a common challenge in LC-MS bioanalysis, particularly when dealing with complex matrices like plasma.[2][4]

To confirm if ion suppression is affecting your assay, a post-column infusion experiment is recommended. This involves infusing a constant flow of Mizolastine and this compound solution into the MS detector while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents.[4]

Q2: What are the most likely sources of ion suppression in our Mizolastine plasma assay?

A2: Based on the properties of Mizolastine and common biological matrices, the primary suspects for ion suppression are:

  • Phospholipids: These are abundant endogenous components of plasma that are notorious for causing ion suppression in reversed-phase chromatography.[4] They tend to elute in the middle of the chromatographic run, where many analytes also elute.

  • Salts and Proteins: If the sample preparation is not robust, residual salts and proteins can lead to ion suppression.[2][4] Salts typically elute early in the run.[4]

  • Mizolastine Metabolites: Mizolastine is primarily metabolized through glucuronidation.[1][2][3] Glucuronide metabolites can be more polar than the parent drug and may co-elute or cause matrix effects.

  • Co-administered Drugs: If the study involves co-medication, these other drugs or their metabolites could co-elute and cause interference.[5]

Q3: Our this compound internal standard is not adequately compensating for the observed ion suppression. Why might this be happening?

A3: While stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting matrix effects, they are not infallible.[6][7] Here are potential reasons for inadequate compensation:

  • Chromatographic Separation of Analyte and IS: Even with a SIL-IS, slight differences in retention time can occur, particularly with deuterium labeling.[6] If the ion suppression is due to a narrow, sharp-eluting interference, a small shift in retention time between Mizolastine and this compound can expose them to different levels of suppression.[6]

  • Different Matrix Effects on Analyte vs. IS: In some cases, the matrix effect experienced by the analyte and the SIL-IS can differ by a significant margin.[6]

  • Impurity in the Internal Standard: If the this compound standard contains unlabeled Mizolastine as an impurity, it can lead to inaccurate quantification.[6]

It is crucial to ensure that the analyte and internal standard peaks are narrow, symmetric, and co-elute as closely as possible.

Troubleshooting Workflows

Workflow for Investigating and Mitigating Ion Suppression

The following diagram outlines a systematic approach to troubleshooting ion suppression in your Mizolastine LC-MS analysis.

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Inconsistent Results & Low Sensitivity Confirm_Suppression Perform Post-Column Infusion Experiment Problem->Confirm_Suppression Hypothesize Ion Suppression Identify_Source Analyze Blank Matrix for Interferences Confirm_Suppression->Identify_Source Suppression Confirmed Optimize_Sample_Prep Enhance Sample Preparation Identify_Source->Optimize_Sample_Prep Interference Identified Optimize_Chroma Optimize Chromatography Identify_Source->Optimize_Chroma Interference Identified Validate Re-validate Method Optimize_Sample_Prep->Validate Optimize_MS Adjust MS Parameters Optimize_Chroma->Optimize_MS Optimize_Chroma->Validate Optimize_MS->Validate

Caption: A stepwise workflow for identifying, investigating, and resolving ion suppression issues.

Experimental Protocols & Data

Protocol 1: Post-Column Infusion Experiment

Objective: To qualitatively assess ion suppression from a blank biological matrix.

Methodology:

  • Prepare a solution of Mizolastine and this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Deliver this solution post-column via a T-connector into the LC eluent stream before it enters the mass spectrometer's ion source, using a syringe pump at a low flow rate (e.g., 10 µL/min).

  • Establish a stable baseline signal for the MRM transitions of Mizolastine and its internal standard.

  • Inject a blank plasma sample that has been subjected to your standard sample preparation procedure.

  • Monitor the baseline for any dips or enhancements. A significant drop in the signal at a specific retention time indicates the presence of ion-suppressing components eluting from the column.

Protocol 2: Enhancing Sample Preparation to Mitigate Matrix Effects

Mizolastine is highly protein-bound (>98%), so efficient protein removal is critical.[1][3] Simple protein precipitation can be effective but may not sufficiently remove phospholipids.[8]

Recommended Sample Preparation Techniques:

Technique Methodology Pros Cons
Protein Precipitation (PPT) Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to precipitate proteins.Simple, fast, and inexpensive.May not remove all phospholipids; can lead to ion suppression.[8]
Liquid-Liquid Extraction (LLE) Extract Mizolastine from an alkalinized plasma sample into an organic solvent (e.g., diethyl ether or methyl tert-butyl ether). Evaporate the organic layer and reconstitute in the mobile phase.Cleaner extracts than PPT; can effectively remove salts and many polar interferences.Can be more time-consuming and may have lower recovery. Emulsion formation can be an issue.
Solid-Phase Extraction (SPE) Use a C8 or C18 SPE cartridge. Condition the cartridge, load the pre-treated plasma sample, wash with a weak organic solvent to remove interferences, and elute Mizolastine with a stronger organic solvent.Provides the cleanest extracts, effectively removing phospholipids and salts, leading to reduced ion suppression.More expensive and requires method development.

Quantitative Comparison of Sample Preparation Techniques for Matrix Effect Reduction:

Sample Preparation Method Matrix Effect (%) Recovery (%) Precision (%RSD)
Protein Precipitation25-40% Suppression>90%<15%
Liquid-Liquid Extraction10-20% Suppression75-85%<10%
Solid-Phase Extraction<10% Suppression>85%<5%
Note: These are representative values and will vary depending on the specific method parameters.
Logical Relationship of Ion Suppression Factors

The following diagram illustrates the interplay of factors contributing to ion suppression in the LC-MS analysis of Mizolastine.

IonSuppressionFactors cluster_source Sources of Interference cluster_interferences Specific Interferences cluster_outcome Observed Effect Matrix Biological Matrix (Plasma) Phospholipids Phospholipids Matrix->Phospholipids Salts Salts Matrix->Salts Metabolites Mizolastine Metabolites Matrix->Metabolites Sample_Prep Sample Preparation Method Sample_Prep->Phospholipids Inadequate Removal Sample_Prep->Salts Inadequate Removal Chromatography LC Conditions Chromatography->Phospholipids Co-elution Chromatography->Metabolites Co-elution Co_meds Co-medications Chromatography->Co_meds Co-elution Ion_Suppression Ion Suppression Phospholipids->Ion_Suppression Salts->Ion_Suppression Metabolites->Ion_Suppression Co_meds->Ion_Suppression

Caption: Factors leading to ion suppression in Mizolastine LC-MS analysis.

References

Technical Support Center: Optimizing MRM Transitions for Mizolastine and Mizolastine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of Mizolastine and its stable isotope-labeled internal standard, Mizolastine-13C,d3, by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the initial mass spectrometry parameters I should use for Mizolastine and this compound?

A1: The initial parameters for your LC-MS/MS method will be centered on the precursor ions of Mizolastine and its internal standard. These are typically the protonated molecules, [M+H]⁺, in positive electrospray ionization mode. The theoretical m/z values are provided in the table below. The product ions and collision energies will need to be empirically determined.

Q2: How do I select the precursor ions for Mizolastine and this compound?

A2: The precursor ion is typically the most abundant and stable ion of the analyte generated in the ion source. For Mizolastine and its deuterated internal standard, this will most likely be the protonated molecule [M+H]⁺. To confirm this, you should perform a full scan mass spectrum of a standard solution of each compound infused directly into the mass spectrometer. The most intense ion observed will be your precursor ion.

Q3: How do I find the most suitable product ions for my MRM transitions?

A3: Once the precursor ion is determined, you will need to perform a product ion scan. In this experiment, the precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and all resulting fragment ions are scanned in the third quadrupole (Q3). The most intense and stable fragment ions should be selected as your product ions for the MRM transitions. It is recommended to select at least two product ions per compound for confirmatory analysis.

Q4: Why is a stable isotope-labeled internal standard like this compound recommended?

A4: A stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis. It has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.

Q5: What are some common sources of poor sensitivity for Mizolastine analysis?

A5: Poor sensitivity can arise from several factors including:

  • Suboptimal ionization: Ensure the mobile phase pH is suitable for protonating Mizolastine (acidic conditions are generally preferred).

  • Inefficient fragmentation: The collision energy may not be optimized for the selected transitions.

  • Matrix effects: Components in your sample matrix (e.g., plasma) can suppress the ionization of Mizolastine.

  • Poor chromatographic peak shape: Broad or tailing peaks will result in lower signal intensity.

  • Instrument contamination: A dirty ion source or mass spectrometer can lead to a general loss of sensitivity.

Troubleshooting Guides

Issue Possible Causes Recommended Actions
No or Low Signal for Mizolastine/IS 1. Incorrect MRM transitions. 2. Instrument not tuned or calibrated. 3. Ion source is dirty or not optimized. 4. Sample preparation issues (poor recovery). 5. LC plumbing issue (leak or clog).1. Verify precursor and product ion m/z values. Re-optimize transitions if necessary. 2. Perform instrument tuning and calibration as per manufacturer's recommendations. 3. Clean the ion source. Optimize source parameters (e.g., gas flows, temperature, spray voltage). 4. Evaluate your extraction procedure for analyte loss. 5. Check for leaks and ensure consistent flow from the LC system.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix interference. 3. In-source fragmentation.1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system. 2. Improve sample clean-up to remove interfering matrix components. Adjust chromatography to separate Mizolastine from interferences. 3. Reduce ion source voltages and temperatures to minimize unwanted fragmentation.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column degradation or incompatibility. 2. Inappropriate mobile phase composition or pH. 3. Sample solvent is too strong. 4. Column overload.1. Replace the column with a new one of the same type. Ensure column chemistry is suitable for Mizolastine. 2. Adjust mobile phase organic content and pH to improve peak shape. 3. Ensure the sample is dissolved in a solvent weaker than or similar in strength to the initial mobile phase. 4. Reduce the amount of sample injected onto the column.
Inconsistent Results/Poor Reproducibility 1. Variable matrix effects. 2. Inconsistent sample preparation. 3. Unstable instrument performance. 4. Analyte instability in the sample or autosampler.1. Use a stable isotope-labeled internal standard like this compound. 2. Ensure precise and consistent execution of the sample preparation protocol. 3. Check for fluctuations in temperature, gas pressures, and electronics. 4. Investigate the stability of Mizolastine under your storage and analysis conditions.

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for Mizolastine and its internal standard. Note that the product ions and collision energies must be determined experimentally.

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV) for QuantifierCollision Energy (eV) for Qualifier
Mizolastine 433.2To be determinedTo be determinedTo be determinedTo be determined
This compound 437.2To be determinedTo be determinedTo be determinedTo be determined

Molecular Formula of Mizolastine: C₂₄H₂₅FN₆O Assumed Molecular Formula of this compound: C₂₃¹³CH₂₂D₃FN₆O

Experimental Protocol: MRM Transition Optimization

This protocol outlines the steps to empirically determine the optimal MRM transitions for Mizolastine and this compound.

1. Preparation of Standard Solutions:

  • Prepare individual stock solutions of Mizolastine and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a working solution of each compound at approximately 1 µg/mL by diluting the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid.

2. Direct Infusion and Precursor Ion Determination:

  • Set up the mass spectrometer for direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Infuse the Mizolastine working solution and acquire a full scan mass spectrum in positive ionization mode over a mass range that includes the theoretical [M+H]⁺ (e.g., m/z 100-600).

  • Identify the most intense ion for Mizolastine, which is expected to be at m/z 433.2. This will be your precursor ion.

  • Repeat the process for the this compound working solution to confirm its precursor ion at m/z 437.2.

3. Product Ion Scan and Selection:

  • Switch the mass spectrometer to product ion scan mode.

  • Set the first quadrupole (Q1) to select the precursor ion of Mizolastine (m/z 433.2).

  • Infuse the Mizolastine working solution and apply a range of collision energies (e.g., 10-50 eV with a step size of 5 eV) in the collision cell (Q2).

  • Scan the third quadrupole (Q3) to detect the resulting fragment ions.

  • Identify the most intense and stable product ions. Select at least two for your MRM method (one for quantification and one for confirmation).

  • Repeat this process for this compound (precursor m/z 437.2) to select its corresponding product ions.

4. Collision Energy Optimization:

  • Set up the mass spectrometer in MRM mode.

  • For each precursor-product ion pair, perform a collision energy optimization experiment.

  • While infusing the respective standard solution, ramp the collision energy over a range (e.g., 5-60 eV) and monitor the intensity of the product ion.

  • The collision energy that produces the highest intensity for each transition should be used in your final analytical method.

5. Final Method Assembly:

  • Incorporate the optimized MRM transitions (precursor ion → product ion) and their corresponding collision energies into your LC-MS/MS acquisition method.

  • Proceed with the development and validation of your chromatographic method.

Diagrams

MRM_Optimization_Workflow cluster_0 Preparation cluster_1 Direct Infusion Analysis cluster_2 Fragmentation Analysis cluster_3 Method Refinement A Prepare Standard Solutions (Mizolastine & IS) B Infuse Standard into MS A->B C Acquire Full Scan Spectrum B->C D Identify Precursor Ion ([M+H]+) C->D E Perform Product Ion Scan D->E F Select Abundant & Stable Product Ions E->F G Optimize Collision Energy for each transition F->G H Finalize MRM Method G->H

Caption: Workflow for the optimization of MRM transitions.

Troubleshooting poor peak shape of Mizolastine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic analysis of Mizolastine and its isotopically labeled internal standard, Mizolastine-13C,d3.

Troubleshooting Guide: Poor Peak Shape of this compound

Poor peak shape, such as tailing, fronting, or splitting, can compromise the accuracy and precision of your analytical results. This guide provides a systematic approach to diagnosing and resolving these issues.

Q1: My this compound peak is tailing significantly. What are the potential causes and how can I fix it?

A1: Peak tailing for Mizolastine, a basic compound, and its internal standard is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing material.[1][2] Here’s a step-by-step guide to troubleshoot this problem:

  • Mobile Phase Optimization:

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, minimizing secondary interactions.[1][2]

    • Use of Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites. However, this can sometimes lead to shorter column lifetimes.[1]

    • Buffer Concentration: Ensure adequate buffer capacity (typically 10-20 mM) to maintain a consistent pH across the column.[1]

  • Column-Related Issues:

    • Column Choice: Employ a modern, high-purity silica column with low silanol activity or one that is specifically designed for the analysis of basic compounds. End-capped columns are highly recommended to reduce the number of free silanol groups.[3][4][5][6]

    • Column Contamination: If the column has been used extensively, it may be contaminated. Try flushing the column with a strong solvent or, if the problem persists, replace the column. A partially blocked inlet frit can also cause peak distortion.[7]

    • Column Degradation: Operating at a high pH can degrade the silica packing material over time, exposing more silanol groups and leading to increased tailing.

  • Isotope Effect:

    • While less common with 13C and d3 labeling compared to extensive deuterium labeling, there can be slight differences in retention time and peak shape between the analyte and its isotopically labeled internal standard.[8][9][10][11][12] If the tailing is exclusive to the internal standard, consider the purity and stability of the labeled compound.

Q2: All the peaks in my chromatogram, including this compound, are broad or split. What should I investigate?

A2: When all peaks in a chromatogram are affected, the issue likely lies with the HPLC system setup or a problem that occurs before the separation on the column.[13]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening. Ensure all connections are made with minimal dead volume.

  • Injector Issues: A partially blocked injector port or a damaged rotor seal can cause sample dispersion and result in broad or split peaks.[14]

  • Detector Settings: An improperly set data acquisition rate on the detector can lead to a distorted peak shape. Ensure the sampling rate is sufficient to capture the peak profile accurately.[14]

  • Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in split or broad peaks. This can happen if the column is dropped or subjected to extreme pressure changes. Replacing the column is the recommended solution.[15]

Q3: My this compound peak is fronting. What could be the cause?

A3: Peak fronting is less common than tailing but can occur under certain conditions.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a fronting peak shape.[15] To check for this, dilute your sample and inject it again. If the peak shape improves, mass overload is the likely cause.

  • Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a distorted, fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.[14]

Frequently Asked Questions (FAQs)

Q4: Can the isotopic labeling of this compound affect its chromatographic behavior?

A4: Yes, although usually to a minor extent. While stable isotopically labeled standards are designed to co-elute with the unlabeled analyte, differences in isotopic mass can sometimes lead to slight shifts in retention time, a phenomenon known as the "isotope effect".[12] This is generally more pronounced with deuterium labeling than with 13C labeling.[8] If you observe a significant separation between Mizolastine and this compound, it is important to ensure that both peaks are integrated consistently.

Q5: What are the typical LC-MS parameters for Mizolastine analysis?

A5: The optimal parameters can vary depending on the specific instrument and column used. However, a good starting point based on published methods is summarized in the table below.

Quantitative Data Summary

ParameterTypical Value/Condition
Chromatography
ColumnC18 (e.g., Agilent Zorbax, Inertsil)[16][17]
Mobile Phase A10mM Ammonium Acetate with 0.1% Formic Acid in Water[16]
Mobile Phase BMethanol or Acetonitrile[16][17]
GradientIsocratic (e.g., 20:80 A:B) or Gradient[16][17]
Flow Rate0.4 - 1.0 mL/min[16][17]
Column Temperature30-40 °C
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Mode[16]
MS/MS TransitionSpecific to Mizolastine and this compound

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Mizolastine

This protocol provides a general procedure for the analysis of Mizolastine. It should be optimized for your specific instrumentation and application.

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Mizolastine in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Serially dilute the Mizolastine stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare calibration standards at the desired concentrations.

    • Spike the calibration standards and quality control samples with a fixed concentration of the this compound internal standard.

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add the internal standard solution.

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex mix for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Use the chromatographic and mass spectrometric conditions outlined in the Quantitative Data Summary table, with further optimization as needed.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_symptoms Symptom Analysis cluster_causes_system Systemic Issues cluster_causes_tailing Tailing Causes cluster_causes_fronting Fronting Causes cluster_solution Resolution start Poor Peak Shape Observed (this compound) all_peaks All Peaks Affected? start->all_peaks peak_tailing Peak Tailing? all_peaks->peak_tailing No extra_col_vol Check Extra-Column Volume all_peaks->extra_col_vol Yes peak_fronting Peak Fronting? peak_tailing->peak_fronting No mobile_phase Optimize Mobile Phase (pH, Additives) peak_tailing->mobile_phase Yes sample_overload Check for Sample Overload peak_fronting->sample_overload Yes solution Good Peak Shape Achieved peak_fronting->solution No injector_issue Inspect Injector extra_col_vol->injector_issue detector_settings Verify Detector Settings injector_issue->detector_settings detector_settings->solution column_choice Evaluate Column (Age, Type, Contamination) mobile_phase->column_choice isotope_effect Consider Isotope Effect column_choice->isotope_effect isotope_effect->solution sample_solvent Verify Sample Solvent Strength sample_overload->sample_solvent sample_solvent->solution

Caption: Troubleshooting workflow for poor peak shape of this compound.

References

Addressing isotopic interference with Mizolastine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic interference issues when using Mizolastine-13C,d3 as an internal standard in quantitative mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of Mizolastine and this compound analysis?

A1: Isotopic interference, or crosstalk, occurs when the signal from the stable isotope-labeled internal standard (this compound) contributes to the signal of the unlabeled analyte (Mizolastine), or vice versa. This can happen if the mass spectrometer cannot fully resolve the isotopic peaks, or if there is in-source fragmentation of the internal standard that results in a fragment ion with the same mass-to-charge ratio (m/z) as a fragment of the analyte. This can lead to inaccurate quantification of Mizolastine.

Q2: Why is this compound used as an internal standard?

A2: this compound is considered an ideal internal standard because it is chemically identical to Mizolastine and therefore behaves similarly during sample preparation, chromatography, and ionization.[1][2] The mass difference due to the carbon-13 and deuterium labels allows the mass spectrometer to distinguish it from the unlabeled Mizolastine.[1] This helps to correct for variability in the analytical process, leading to more accurate and precise results.[3]

Q3: What are the potential sources of isotopic interference in my Mizolastine assay?

A3: The primary sources of isotopic interference include:

  • Natural Isotope Abundance: Carbon, in its natural state, contains approximately 1.1% of the 13C isotope. For a molecule the size of Mizolastine, there is a non-zero probability of having several 13C atoms, which can contribute to the signal at higher m/z values, potentially interfering with the signal of this compound.

  • Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of unlabeled Mizolastine as an impurity from its synthesis.

  • In-source Fragmentation: Fragmentation of the analyte or internal standard in the ion source of the mass spectrometer can produce ions that interfere with the precursor ions of interest.

Q4: How can I determine if I have an isotopic interference issue?

A4: You can investigate for isotopic interference by:

  • Analyzing a blank sample spiked with only the this compound internal standard: If you observe a signal in the Mizolastine MRM transition, it indicates crosstalk from the internal standard to the analyte channel.

  • Analyzing a high-concentration sample of unlabeled Mizolastine: If you see a signal in the this compound MRM transition, it suggests interference from the analyte to the internal standard channel.

  • Examining the peak shapes: Co-eluting peaks with shoulders or distorted shapes can be an indication of interference.

Troubleshooting Guides

Issue 1: Signal from Mizolastine detected in blank samples containing only this compound.

This indicates crosstalk from the internal standard to the analyte channel.

Possible Causes and Solutions:

CauseSolution
Poor Chromatographic Resolution Optimize the LC method to achieve baseline separation of Mizolastine and this compound. This can be achieved by modifying the mobile phase composition, gradient profile, or using a column with higher efficiency.
High Concentration of Internal Standard Reduce the concentration of the this compound internal standard to a level that provides adequate signal without causing significant crosstalk.
Impurity in the Internal Standard If the this compound standard contains a significant amount of unlabeled Mizolastine, consider sourcing a higher purity standard.
In-source Fragmentation Optimize the ion source parameters (e.g., source temperature, gas flows) to minimize in-source fragmentation.

Experimental Protocol: Optimizing Chromatographic Separation

  • Column Selection: Utilize a high-efficiency UPLC/UHPLC column (e.g., C18, Phenyl-Hexyl) with a particle size of ≤ 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Start with a shallow gradient to maximize separation. For example:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B (linear gradient)

    • 8-9 min: 90% B

    • 9-9.1 min: 90-10% B

    • 9.1-12 min: 10% B (re-equilibration)

  • Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

  • Column Temperature: Maintain a constant and optimized column temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Injection Volume: Use a low injection volume (e.g., 1-5 µL) to prevent peak broadening.

Issue 2: Inaccurate quantification at high Mizolastine concentrations.

This may be due to crosstalk from the analyte to the internal standard channel.

Possible Causes and Solutions:

CauseSolution
Natural Isotope Contribution At high concentrations of Mizolastine, the M+4 isotope peak may contribute to the signal of the this compound precursor ion. Select a different, more specific MRM transition for the internal standard if possible.
Co-elution and Detector Saturation If Mizolastine and this compound are not chromatographically separated, high concentrations of the analyte can saturate the detector, affecting the measurement of the internal standard. Improve chromatographic separation as described in the protocol above.
Mathematical Correction If chromatographic separation is not feasible, a mathematical correction can be applied to the data to account for the isotopic contribution. This should be done with caution and requires careful validation.

Quantitative Data

The following table summarizes the theoretical mass-to-charge ratios (m/z) for Mizolastine and this compound. Note: The MRM transitions are illustrative and should be optimized for your specific instrument and experimental conditions.

CompoundFormulaExact Mass (Da)Precursor Ion [M+H]+ (m/z)Illustrative Product Ion (m/z)Illustrative MRM Transition
MizolastineC24H25FN6O432.2074433.2147234.1234433.2 -> 234.1
This compoundC23¹³CH22D3FN6O436.2314437.2387237.1419437.2 -> 237.1

Visualizations

Isotopic_Interference_Pathway cluster_analyte Mizolastine cluster_is This compound cluster_ms Mass Spectrometer Signal Mizolastine Mizolastine (Analyte) Analyte_Signal Analyte Channel (m/z 433.2 -> 234.1) Mizolastine->Analyte_Signal Correct Signal M_plus_4 Mizolastine M+4 Isotope IS_Signal IS Channel (m/z 437.2 -> 237.1) M_plus_4->IS_Signal Interference (High Analyte Conc.) IS This compound (Internal Standard) IS->IS_Signal Correct Signal IS_impurity Unlabeled Mizolastine (Impurity) IS_impurity->Analyte_Signal Interference (IS Impurity) Troubleshooting_Workflow start Inaccurate Results or Suspected Interference check_blanks Analyze Blank + IS start->check_blanks check_high_conc Analyze High Conc. Analyte check_blanks->check_high_conc No Signal in Analyte Channel optimize_lc Optimize Chromatography check_blanks->optimize_lc Signal in Analyte Channel optimize_ms Optimize MS Parameters check_high_conc->optimize_ms Signal in IS Channel resolved Issue Resolved check_high_conc->resolved No Signal in IS Channel reduce_is_conc Reduce IS Concentration optimize_lc->reduce_is_conc check_is_purity Verify IS Purity reduce_is_conc->check_is_purity check_is_purity->resolved apply_correction Apply Mathematical Correction (with caution) optimize_ms->apply_correction apply_correction->resolved

References

How to correct for analyte degradation using Mizolastine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on correcting for analyte degradation of Mizolastine using its stable isotope-labeled internal standard, Mizolastine-13C,d3.

Frequently Asked Questions (FAQs)

Q1: Why is it important to correct for analyte degradation in Mizolastine samples?

A1: Analyte degradation can lead to an underestimation of the true concentration of Mizolastine in a sample, resulting in inaccurate pharmacokinetic and bioavailability data. Mizolastine, like many pharmaceutical compounds, can degrade during sample collection, processing, and storage. Correcting for this degradation is crucial for the integrity and accuracy of bioanalytical results.

Q2: How does this compound work to correct for the degradation of Mizolastine?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Mizolastine, with the only difference being the presence of heavier isotopes (Carbon-13 and Deuterium).[1] This means that during sample preparation and analysis, this compound will experience the same extent of degradation as the unlabeled Mizolastine.[2] By adding a known amount of this compound to the sample early in the workflow, the ratio of the analyte to the SIL-IS can be used to calculate the initial concentration of Mizolastine, effectively correcting for any subsequent degradation.

Q3: When should I add the this compound internal standard to my samples?

A3: The SIL-IS should be added to your samples as early as possible in the experimental workflow. Ideally, it should be added immediately after sample collection (e.g., blood, plasma) and before any sample processing steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. This ensures that the SIL-IS is present to account for any degradation that may occur during these procedures.

Q4: Can I use a different internal standard, like a structural analog, instead of this compound?

A4: While structural analogs can be used as internal standards, they are not ideal for correcting analyte degradation.[2] This is because a structural analog, being a different chemical entity, may not degrade at the same rate as Mizolastine under various conditions. A stable isotope-labeled internal standard like this compound is the preferred choice as its chemical and physical properties are nearly identical to the analyte, ensuring the most accurate correction for degradation.[1][2]

Troubleshooting Guides

Problem 1: I am observing significant degradation of Mizolastine in my samples despite using this compound.

  • Possible Cause: The internal standard was added too late in the workflow.

    • Solution: Ensure that the this compound is added at the very beginning of the sample preparation process, prior to any extraction or cleanup steps.

  • Possible Cause: The degradation is occurring before the addition of the internal standard.

    • Solution: Evaluate your sample collection and initial handling procedures. Consider using collection tubes with preservatives or stabilizers if necessary. Minimize the time between sample collection and the addition of the SIL-IS.

  • Possible Cause: The degradation is extreme, leading to the formation of multiple, unknown degradation products.

    • Solution: Conduct a forced degradation study to identify the major degradation products and understand the degradation pathways.[3][4] This will help in optimizing your analytical method to separate the parent drug from its degradants.

Problem 2: The peak area of my internal standard (this compound) is highly variable across my samples.

  • Possible Cause: Inconsistent addition of the internal standard.

    • Solution: Use a calibrated and precise pipette to add the SIL-IS to all samples, including calibration standards and quality controls. Ensure the SIL-IS solution is well-mixed before use.

  • Possible Cause: Matrix effects are suppressing or enhancing the ionization of the internal standard.

    • Solution: While a SIL-IS can compensate for matrix effects, significant variability may indicate a need for improved sample cleanup.[4] Consider a more rigorous extraction method to remove interfering substances from the sample matrix.

  • Possible Cause: The internal standard itself is degrading.

    • Solution: Verify the stability of your this compound stock and working solutions. Store them under appropriate conditions (e.g., protected from light, at a low temperature) as recommended by the supplier.

Experimental Protocols

Protocol 1: Forced Degradation Study of Mizolastine

This protocol is designed to intentionally degrade Mizolastine under controlled stress conditions to understand its degradation pathways.

Materials:

  • Mizolastine reference standard

  • This compound internal standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Mizolastine (1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (100 µg/mL) in methanol.

  • Acidic Degradation:

    • To 1 mL of Mizolastine stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Spike with a known amount of this compound working solution.

    • Dilute with mobile phase to an appropriate concentration for LC-MS/MS analysis.

  • Alkaline Degradation:

    • To 1 mL of Mizolastine stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Spike with this compound working solution.

    • Dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of Mizolastine stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Spike with this compound working solution.

    • Dilute for analysis.

  • Photolytic Degradation:

    • Expose 1 mL of Mizolastine stock solution in a transparent vial to UV light (254 nm) in a photostability chamber for 24 hours.

    • Spike with this compound working solution.

    • Dilute for analysis.

  • Thermal Degradation:

    • Keep 1 mL of Mizolastine stock solution in a sealed vial in a heating block at 80°C for 48 hours.

    • Spike with this compound working solution.

    • Dilute for analysis.

  • Control Sample:

    • Prepare a control sample with Mizolastine and this compound without subjecting it to any stress conditions.

  • LC-MS/MS Analysis:

    • Analyze all samples by a validated LC-MS/MS method.

    • Monitor the peak areas of Mizolastine and this compound.

Data Presentation

Table 1: Correction of Mizolastine Degradation using this compound in a Forced Degradation Study

Stress ConditionMizolastine Peak Area (Analyte)This compound Peak Area (IS)Analyte/IS RatioCalculated Concentration (ng/mL)% Degradation
Control (No Stress) 1,000,000500,0002.00100.00%
Acidic (0.1 M HCl, 60°C) 750,000375,0002.00100.025%
Alkaline (0.1 M NaOH, 60°C) 600,000300,0002.00100.040%
Oxidative (3% H₂O₂) 850,000425,0002.00100.015%
Photolytic (UV light) 900,000450,0002.00100.010%
Thermal (80°C) 700,000350,0002.00100.030%

Note: The data in this table is representative and illustrates the principle of correction. Actual results may vary.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Collection (e.g., Plasma) Add_IS Spike with this compound (IS) Sample->Add_IS Immediate Addition Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing (Calculate Analyte/IS Ratio) LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for bioanalysis of Mizolastine.

Degradation_Correction_Logic cluster_analyte Analyte cluster_is Internal Standard cluster_ratio Ratio Mizolastine_initial Initial Mizolastine Mizolastine_degraded Degraded Mizolastine Mizolastine_initial->Mizolastine_degraded Degradation Ratio Analyte / IS Ratio Remains Constant Mizolastine_degraded->Ratio IS_initial Initial this compound IS_degraded Degraded this compound IS_initial->IS_degraded Co-degradation IS_degraded->Ratio

References

Technical Support Center: Mizolastine-13C,d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the analysis of Mizolastine-13C,d3 by LC-MS/MS.

Troubleshooting Guides

Issue: High Carryover of Mizolastine or this compound in Blank Injections

Carryover is the appearance of an analyte peak in a blank injection following the injection of a high-concentration sample. Regulatory guidelines, such as those from the FDA and ICH, recommend that carryover should not be greater than 20% of the lower limit of quantitation (LLOQ) for the analyte and 5% for the internal standard (IS).[1][2][3]

Systematic Troubleshooting Workflow

To effectively diagnose and resolve carryover, a systematic approach is recommended. The following diagram illustrates a logical workflow for identifying the source of carryover.

start High Carryover Detected blank_injection Inject Multiple Blanks start->blank_injection carryover_type Assess Carryover Pattern blank_injection->carryover_type classic_carryover Classic Carryover (Decreasing Peak Area) carryover_type->classic_carryover Decreasing constant_carryover Constant Carryover (Consistent Peak Area) carryover_type->constant_carryover Constant troubleshoot_autosampler Troubleshoot Autosampler classic_carryover->troubleshoot_autosampler troubleshoot_column Troubleshoot Column classic_carryover->troubleshoot_column troubleshoot_system Troubleshoot System Plumbing classic_carryover->troubleshoot_system troubleshoot_contamination Investigate Contamination constant_carryover->troubleshoot_contamination resolve Carryover Minimized troubleshoot_autosampler->resolve troubleshoot_column->resolve troubleshoot_system->resolve troubleshoot_contamination->resolve

Caption: Troubleshooting workflow for identifying the source of carryover.

Step-by-Step Guide:

  • Confirm and Characterize the Carryover:

    • Inject a high concentration standard of Mizolastine and its internal standard, followed by a series of at least three blank injections (matrix or solvent).

    • Classic Carryover: If the peak area of the analyte decreases with each subsequent blank injection, the issue is likely related to the autosampler, column, or system plumbing where the sample is trapped and slowly washed out.

    • Constant Carryover: If the peak area remains relatively constant across multiple blank injections, this suggests contamination of the blank solution, mobile phase, or a persistent source within the LC-MS system.[4]

  • Isolate the Source of Carryover:

    • Autosampler: The autosampler is a common source of carryover due to the intricate flow paths and moving parts.

      • Needle Wash/Rinse: Ensure the needle wash is effective. Use a strong solvent mixture that can solubilize Mizolastine. Consider a multi-solvent wash, for example, a sequence of a strong organic solvent followed by a mixture of organic and aqueous phases.

      • Injection Mode: For some systems, switching from partial loop to full loop injection can provide a more effective flush of the sample path.

      • Hardware: Inspect and replace worn components such as rotor seals, needle seats, and injection port fittings.

    • LC Column:

      • Column Washing: Implement a robust column wash at the end of each run or analytical batch. A high percentage of organic solvent is typically effective. For Mizolastine, which is often analyzed with a C8 or C18 column, a high concentration of acetonitrile or methanol in the mobile phase can be used for washing.[5]

      • Column Switching: If carryover persists, consider dedicating a column for high-concentration samples and another for low-concentration samples and blanks.

    • System Plumbing:

      • Fittings and Tubing: Check all connections for proper seating to avoid dead volumes where the sample can be trapped.

      • Switching Valve: Inspect and clean the column switching valve if one is used.

  • Address Potential Contamination:

    • Blank Solution: Prepare a fresh blank solution using new reagents and vials to rule out contamination of the blank itself.

    • Mobile Phase: Prepare fresh mobile phases. Contamination in the mobile phase can lead to a constant background signal or ghost peaks.

    • Sample Preparation: Ensure that there is no cross-contamination during the sample preparation steps. Use fresh pipette tips and vials for each sample. Common extraction methods for Mizolastine include liquid-liquid extraction, solid-phase extraction, and protein precipitation with methanol.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the acceptance criteria for carryover in a bioanalytical method?

A1: According to regulatory guidelines, the carryover in a blank sample following the highest calibration standard should not exceed 20% of the lower limit of quantitation (LLOQ) for the analyte and 5% of the response for the internal standard.[1][2]

Q2: What are some effective wash solvents for minimizing Mizolastine carryover?

A2: The choice of wash solvent depends on the specific LC system and the nature of the carryover. A good starting point is a strong solvent that can effectively solubilize Mizolastine. Based on published methods for Mizolastine, which often use acetonitrile or methanol as the organic component of the mobile phase, a high percentage of these solvents would be a logical choice for a wash solution.[6][7] Consider a multi-solvent wash protocol. The following table provides some suggested wash solutions to try.

Wash Solution CompositionRationale
100% Acetonitrile or MethanolStrong organic solvent to remove non-polar residues.
50:50 Acetonitrile/IsopropanolA stronger organic mixture for more stubborn, less polar carryover.
Mobile Phase B (High Organic)Utilizes the same strong solvent as the gradient to elute retained compounds.
Acidified Organic Solvent (e.g., 0.1% Formic Acid in Acetonitrile)Can help to protonate basic compounds like Mizolastine, potentially improving solubility and reducing ionic interactions with system components.

Q3: How can I determine if the carryover is coming from the autosampler or the column?

A3: A simple diagnostic experiment can help isolate the source.

Experimental Protocol to Differentiate Autosampler vs. Column Carryover

  • Inject a high-concentration standard of Mizolastine.

  • Replace the analytical column with a union (a zero-dead-volume connector).

  • Inject a series of blank solutions.

  • Monitor the mass spectrometer for the Mizolastine and this compound signals.

Interpretation of Results:

  • Carryover is still present: The carryover is originating from the autosampler or the system plumbing before the column.

  • Carryover is significantly reduced or eliminated: The carryover is primarily occurring on the analytical column.

The following diagram illustrates this diagnostic workflow.

start High Carryover Observed inject_high_std Inject High Concentration Standard start->inject_high_std replace_column Replace Column with Union inject_high_std->replace_column inject_blanks Inject Blanks replace_column->inject_blanks monitor_signal Monitor MS Signal inject_blanks->monitor_signal carryover_present Carryover Present? monitor_signal->carryover_present autosampler_source Source is Autosampler/ System Plumbing carryover_present->autosampler_source Yes column_source Source is Column carryover_present->column_source No

Caption: Diagnostic workflow to isolate the source of carryover.

Q4: Can the sample preparation method contribute to carryover?

A4: While less common, the sample preparation process can be a source of contamination that may be mistaken for carryover. Ensure that there is no cross-contamination between high and low concentration samples during extraction steps. Use fresh disposable materials (e.g., pipette tips, tubes) for each sample. The choice of extraction method (LLE, SPE, or protein precipitation) for Mizolastine should be optimized to provide a clean extract, which can indirectly help reduce carryover by minimizing matrix effects and the buildup of endogenous material on the column and in the system.[5][6][7]

Q5: Are there any specific physicochemical properties of Mizolastine that might make it prone to carryover?

A5: Mizolastine is a relatively complex molecule with several functional groups that can interact with surfaces in the LC-MS system. Its benzimidazole and piperidinyl moieties can participate in hydrogen bonding and ionic interactions, while the fluorophenylmethyl group adds to its hydrophobicity. These properties can lead to adsorption onto various surfaces, contributing to carryover. Understanding these properties can help in selecting appropriate mobile phase additives and wash solvents to minimize such interactions. For example, using an acidic mobile phase additive like formic acid can help to keep basic nitrogen atoms protonated, which can reduce their interaction with silanol groups on the column packing material.[8]

References

Technical Support Center: Enhancing Low-Level Detection with Mizolastine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mizolastine-13C,d3 for enhanced sensitivity in low-level detection assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful implementation of this stable isotope-labeled internal standard in your bioanalytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in low-level detection?

A1: this compound is a stable isotope-labeled version of Mizolastine, which serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its key advantage is its chemical and physical similarity to the unlabeled analyte (Mizolastine). This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process.[2][3][4] This compensation is crucial for achieving the high accuracy and precision required for low-level detection.

Q2: Can I use a different internal standard for Mizolastine analysis?

A2: While other compounds with similar chemical structures can be used as internal standards, stable isotope-labeled standards like this compound are considered the gold standard.[2] This is because structural analogs may not perfectly mimic the behavior of Mizolastine in the analytical system, potentially leading to less accurate quantification, especially at low concentrations.

Q3: What are the optimal storage conditions for this compound?

A3: this compound is typically shipped at room temperature and should be stored as a neat solid.[5] For long-term stability, it is recommended to store it at -20°C. Once reconstituted in a solvent such as DMSO, it is advisable to store the solution at -20°C or below and minimize freeze-thaw cycles.[1]

Q4: How do I prepare my stock and working solutions of this compound?

A4: A common practice is to prepare a primary stock solution of this compound in an organic solvent like DMSO or methanol at a concentration of 1 mg/mL.[1] This stock can then be serially diluted with the appropriate solvent (often matching the initial mobile phase composition) to create working solutions at the desired concentration for spiking into samples and calibration standards.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in LC-MS/MS assays.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing for Mizolastine and/or this compound 1. Inappropriate column chemistry.2. Mobile phase pH not optimal for the basic nature of Mizolastine.3. Column degradation.1. Use a C18 column suitable for basic compounds.[6][7]2. Adjust mobile phase pH with a suitable buffer (e.g., ammonium acetate, formic acid) to ensure Mizolastine is in a consistent ionic state.[6]3. Replace the column and use a guard column to extend its lifetime.
High Variability in this compound Response 1. Inconsistent sample preparation (e.g., protein precipitation, liquid-liquid extraction).2. Ion suppression or enhancement from the sample matrix.3. Instability of the internal standard in the prepared samples.1. Ensure precise and consistent pipetting and vortexing during sample preparation.2. While this compound should compensate for matrix effects, significant ion suppression can still impact sensitivity.[2][3] Consider further sample cleanup or adjusting chromatographic conditions to separate Mizolastine from interfering matrix components.3. Perform stability tests of the internal standard in the sample matrix under the intended storage and processing conditions.
Crosstalk Between Mizolastine and this compound MRM Transitions 1. Isotopic contribution from the unlabeled analyte to the internal standard signal.2. Impurities in the internal standard.1. Select MRM transitions that are specific to each compound. For the internal standard, ensure that the selected precursor and product ions incorporate the stable isotope labels.2. Check the certificate of analysis for the isotopic purity of this compound. If significant unlabeled Mizolastine is present, this will need to be accounted for in the data analysis or a new, purer batch of the internal standard should be used.
Different Retention Times for Mizolastine and this compound 1. "Isotope effect" from deuterium labeling can sometimes lead to slight chromatographic separation from the unlabeled analyte.[2]1. This is often a minor effect and may not impact quantification as long as the peak shapes are good and the integration is consistent. Ensure the integration algorithm correctly captures both peaks. If the separation is significant, slight modifications to the chromatographic gradient may be necessary to co-elute the two compounds more closely.

Experimental Protocol: Quantification of Mizolastine in Human Plasma

This protocol provides a starting point for developing a robust bioanalytical method for Mizolastine using this compound as an internal standard.

1. Materials and Reagents:

  • Mizolastine reference standard

  • This compound internal standard

  • LC-MS grade methanol, acetonitrile, formic acid, and water

  • Human plasma (with appropriate anticoagulant)

2. Preparation of Stock and Working Solutions:

  • Mizolastine Stock Solution (1 mg/mL): Accurately weigh and dissolve Mizolastine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Mizolastine Working Solutions: Serially dilute the Mizolastine stock solution with 50:50 methanol:water to prepare calibration standards.

  • This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the this compound working solution.

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters:

Parameter Condition
LC System Agilent 1290 Infinity II LC system or equivalent[8]
Column Agilent Zorbax C18, 2.1 x 50 mm, 1.8 µm or equivalent[6]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Agilent Triple Quadrupole LC/MS (G6470A) or equivalent[8]
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Mizolastine: To be determined (e.g., based on PubChem data)[9]this compound: To be determined (precursor ion should be [M+4+H]+)
Gas Temperature 300°C
Gas Flow 5 L/min
Nebulizer 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

5. Data Analysis:

  • Quantify Mizolastine by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the concentration of the calibration standards.

  • Determine the concentration of Mizolastine in the unknown samples by interpolation from the calibration curve.

Quantitative Data Summary

The following tables represent typical validation parameters for a bioanalytical method for Mizolastine.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Mizolastine0.5 - 500> 0.99

Table 2: Precision and Accuracy

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ0.5< 15< 15± 20
Low QC1.5< 15< 15± 15
Mid QC75< 15< 15± 15
High QC400< 15< 15± 15

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratios Integrate->Ratio Quantify Quantification Ratio->Quantify

Caption: A typical experimental workflow for the quantification of Mizolastine in plasma using this compound.

Caption: A logical troubleshooting flowchart for common issues in LC-MS/MS bioanalysis.

References

Validation & Comparative

Validation of an Analytical Method for Mizolastine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Mizolastine in biological matrices, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. It highlights the significant advantages of using a stable isotope-labeled internal standard, such as Mizolastine-¹³C,d₃, over conventional methods employing an analogue internal standard. The information presented is intended to assist researchers in selecting and implementing robust and reliable bioanalytical assays for pharmacokinetic and other clinical studies.

The Gold Standard: Mizolastine-¹³C,d₃ as an Internal Standard

In bioanalytical method development, the use of a stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard. A SIL-IS, such as Mizolastine-¹³C,d₃, is chemically identical to the analyte of interest, Mizolastine, but has a different mass due to the incorporation of heavier isotopes. This subtle difference allows for its distinction by a mass spectrometer, while its identical physicochemical properties ensure that it behaves in the same manner as the analyte during sample preparation, chromatography, and ionization.[1]

The primary advantage of using a SIL-IS is its ability to accurately and precisely compensate for variations that can occur during the analytical process, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] This leads to more reliable and reproducible data, which is crucial for pharmacokinetic and bioequivalence studies. While specific validation data for a method using Mizolastine-¹³C,d₃ is not publicly available, the principles of its superiority are well-established in the scientific community.[1][3][4]

Alternative Method: LC-MS with an Analogue Internal Standard

In the absence of a readily available SIL-IS, an analogue internal standard, such as dipyridamole, can be used.[5] While this approach is more economical, it presents certain limitations. Analogue internal standards are structurally similar but not identical to the analyte. Consequently, their behavior during sample processing and analysis may not perfectly mimic that of Mizolastine, potentially leading to less accurate and precise results.

Comparative Performance of Analytical Methods

The following table summarizes the validation parameters for a published LC-ESI-MS method for Mizolastine using dipyridamole as an internal standard, and provides expected performance improvements with the use of Mizolastine-¹³C,d₃.

Validation ParameterLC-ESI-MS with Dipyridamole IS[5]Expected Performance with Mizolastine-¹³C,d₃ IS
Linearity Range 0.5–600 ng/mLSimilar or wider range with improved precision
Lower Limit of Quantification (LLOQ) 0.5 ng/mLPotentially lower due to reduced variability
Intra-day Precision (%RSD) < 11.2%Expected to be significantly lower (<5%)
Inter-day Precision (%RSD) < 11.2%Expected to be significantly lower (<5%)
Accuracy (% Bias) Not explicitly statedExpected to be consistently within ±5%
Recovery Not explicitly statedMore consistent and reproducible
Matrix Effect Potential for variabilitySignificantly minimized

Experimental Protocols

LC-ESI-MS Method for Mizolastine using Dipyridamole as an Internal Standard[6]

This method was developed for the determination of Mizolastine in human plasma.

1. Sample Preparation:

  • To 200 µL of human plasma, add 20 µL of the internal standard working solution (dipyridamole).

  • Precipitate proteins by adding 600 µL of methanol.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Agilent Zorbax C18

  • Mobile Phase: 10mM ammonium acetate buffer (containing 0.1% formic acid) : methanol (20:80, v/v)

  • Flow Rate: 1 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Single Ion Monitoring (SIM)

  • Monitored Ions: Specific m/z for Mizolastine and Dipyridamole

Proposed LC-MS/MS Method for Mizolastine using Mizolastine-¹³C,d₃ as an Internal Standard

This proposed method outlines a typical workflow for a robust bioanalytical assay.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of the Mizolastine-¹³C,d₃ internal standard working solution.

  • Perform protein precipitation with an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or subjected to further clean-up (e.g., solid-phase extraction) if necessary.

2. Chromatographic Conditions:

  • Column: A modern, high-efficiency C18 or similar reversed-phase column.

  • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization.

  • Flow Rate: Optimized for the column dimensions.

3. Mass Spectrometric Conditions:

  • Ionization Mode: ESI, Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Mizolastine: Precursor ion (M+H)⁺ → Product ion

    • Mizolastine-¹³C,d₃: Precursor ion (M+H)⁺ → Product ion (with a mass shift corresponding to the isotopic labeling)

Visualizing the Workflow

The following diagrams illustrate the key workflows in the validation of an analytical method for Mizolastine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Aliquoting p2 Addition of Internal Standard (Mizolastine-13C,d3) p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 a1 Chromatographic Separation p5->a1 a2 Mass Spectrometric Detection a1->a2 d1 Peak Integration a2->d1 d2 Concentration Calculation (Analyte/IS Ratio) d1->d2

Caption: Experimental workflow for the bioanalysis of Mizolastine.

validation_pathway start Method Development validation Method Validation start->validation selectivity Selectivity validation->selectivity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision recovery Recovery validation->recovery stability Stability validation->stability application Sample Analysis selectivity->application linearity->application accuracy->application precision->application recovery->application stability->application

Caption: Key parameters in analytical method validation.

References

A Comparative Guide to the Cross-Validation of Mizolastine Assays Utilizing Different Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct bioanalytical methods for the quantification of Mizolastine in human plasma, each employing a different internal standard (IS). The performance of a Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) method using Dipyridamole as an IS is compared against a High-Performance Liquid Chromatography (HPLC) method with Pioglitazone Hydrochloride as the IS. This comparison is based on reported validation parameters from separate studies, offering insights into the suitability of each method for pharmacokinetic and bioequivalence studies.

Executive Summary

The choice of an internal standard is a critical factor in the development and validation of robust bioanalytical methods. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, compensating for variations in sample preparation and instrument response. This guide delves into two validated methods for Mizolastine analysis, highlighting the performance characteristics associated with the use of Dipyridamole in an LC-ESI-MS assay and Pioglitazone Hydrochloride in an HPLC assay. While a direct head-to-head cross-validation study is not publicly available, a comparative analysis of their individual validation data provides valuable insights for researchers.

Data Presentation: A Comparative Analysis of Validation Parameters

The following tables summarize the key validation parameters for the two Mizolastine assays. This allows for a direct comparison of their performance characteristics.

Table 1: Method and Internal Standard Details

ParameterLC-ESI-MS MethodHPLC Method
Analytical Technique Liquid Chromatography-Electrospray Ionization-Mass SpectrometryHigh-Performance Liquid Chromatography
Internal Standard (IS) DipyridamolePioglitazone Hydrochloride
Biological Matrix Human PlasmaHuman Plasma

Table 2: Performance Characteristics

Validation ParameterLC-ESI-MS with Dipyridamole ISHPLC with Pioglitazone Hydrochloride IS
Linearity Range 0.5–600 ng/mL[1]20.8–554.7 ng/mL[2]
Correlation Coefficient (r) Not explicitly stated, but linearity was established0.9994[2]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]Not explicitly stated
Precision (Intra-day) < 11.2% (as standard deviation)[1]4.58%–8.25% (as RSD)[2]
Precision (Inter-day) < 11.2% (as standard deviation)[1]2.08%–7.65% (as RSD)[2]
Recovery Not explicitly stated77.93%–88.84%[2]

Experimental Protocols

Detailed methodologies for both analytical approaches are crucial for reproducibility and for understanding the context of the validation data.

LC-ESI-MS Method with Dipyridamole Internal Standard

This method offers high sensitivity and selectivity for the determination of Mizolastine in human plasma.[1]

  • Sample Preparation: Plasma samples underwent a simple deproteinization step with methanol. Dipyridamole was used as the internal standard.[1]

  • Chromatographic Separation: An Agilent Zorbax C18 column was used for separation. The mobile phase consisted of a 20:80 (v/v) mixture of 10mM ammonium acetate buffer (containing 0.1% formic acid) and methanol. The flow rate was maintained at 1 mL/min.[1]

  • Mass Spectrometric Detection: A single quadrupole mass spectrometer with an electrospray ionization (ESI) source was employed. The analytes were detected in positive ESI mode using single ion monitoring (SIM).[1]

HPLC Method with Pioglitazone Hydrochloride Internal Standard

This method provides a robust and reliable approach for quantifying Mizolastine in human plasma using conventional HPLC instrumentation.[2]

  • Sample Preparation: 500 µL of plasma was spiked with 50 µL of Pioglitazone Hydrochloride solution (16 µg/mL) as the internal standard. The mixture was then extracted with 4 mL of diethyl ether.[2]

  • Chromatographic Separation: A HiQ sil C18 V column (4.6 mm × 150 mm, 5 µm) was used. The mobile phase was a mixture of 0.025 mol·L-1 potassium phosphate buffer, acetonitrile, and methanol in a ratio of 75:25:5 (pH = 2.85). The flow rate was 0.5 mL/min.[2]

  • Detection: The detection of Mizolastine was carried out at a wavelength of 285 nm.[2]

Visualizing the Workflow and Cross-Validation Concept

To further clarify the experimental processes and the theoretical basis of cross-validation, the following diagrams are provided.

Mizolastine Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS 1 Extraction Extraction/ Deproteinization Spike_IS->Extraction 2 LC_MS LC-MS/MS or HPLC Analysis Extraction->LC_MS 3 Integration Peak Integration LC_MS->Integration 4 Ratio Analyte/IS Ratio Calculation Integration->Ratio 5 Quantification Quantification Ratio->Quantification 6

Caption: General workflow for the bioanalysis of Mizolastine.

Cross-Validation Concept cluster_method1 Method A (e.g., LC-ESI-MS with Dipyridamole IS) cluster_method2 Method B (e.g., HPLC with Pioglitazone IS) M1_QC QC Samples Analyzed by Method A Compare Compare Results M1_QC->Compare M1_Incurred Incurred Samples Analyzed by Method A M1_Incurred->Compare M2_QC Same QC Samples Analyzed by Method B M2_QC->Compare M2_Incurred Same Incurred Samples Analyzed by Method B M2_Incurred->Compare Conclusion Assess Comparability and Bias Compare->Conclusion

Caption: Logical flow of a cross-validation study.

References

A Comparative Guide to Mizolastine-d3 and Mizolastine-13C,d3 as Internal Standards in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Illkirch-Graffenstaden, France – November 8, 2025 – In the exacting field of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of experimental results. This guide provides a detailed comparison of two stable isotope-labeled internal standards for the antihistamine Mizolastine: Mizolastine-d3 and Mizolastine-13C,d3. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and other bioanalytical assays involving Mizolastine.

Mizolastine is a second-generation H1-receptor antagonist used in the treatment of allergic conditions such as rhinitis and urticaria.[1][2] Accurate quantification of Mizolastine in biological matrices is crucial for understanding its pharmacokinetic profile. Stable isotope-labeled (SIL) internal standards are the preferred choice for quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays, as they effectively compensate for matrix effects and variability in sample processing.[3]

Comparative Data of Mizolastine Internal Standards

The selection between a deuterated (d3) and a carbon-13/deuterated (13C,d3) labeled standard involves a trade-off between cost and analytical performance. While deuterated standards are often more readily available and less expensive, they can sometimes exhibit different chromatographic behavior compared to the unlabeled analyte, a phenomenon known as the deuterium isotope effect.[4] This can lead to incomplete co-elution and potentially compromise the accuracy of quantification.[5][6] Carbon-13 labeled standards are generally considered superior as they are less prone to isotopic exchange and typically co-elute perfectly with the analyte, providing more robust compensation for matrix effects.[7][8]

PropertyMizolastine-d3This compoundAnalyte: Mizolastine
Molecular Formula C24H22D3FN6OC23¹³CH22D3FN6OC24H25FN6O
Molecular Weight ~435.52 g/mol ~436.50 g/mol [9]432.50 g/mol [10]
Isotopic Purity Typically >98%Typically >99% for ¹³CNot Applicable
Potential for Isotopic Exchange Low, but possible depending on label positionNegligibleNot Applicable
Chromatographic Co-elution May exhibit slight retention time shifts[3]Expected to have identical retention time[7]Not Applicable
Cost-Effectiveness Generally more cost-effectiveTypically more expensive[11]Not Applicable

Experimental Protocols

A validated bioanalytical method using LC-MS/MS is essential for the accurate determination of Mizolastine in biological matrices. The following is a representative protocol that can be adapted for use with either Mizolastine-d3 or this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of Mizolastine-d3 or this compound in methanol).

  • Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a 10 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for separation.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Mizolastine: Q1/Q3 transition to be determined based on parent and product ions.

    • Mizolastine-d3: Q1/Q3 transition adjusted for the mass difference.

    • This compound: Q1/Q3 transition adjusted for the mass difference.

Visualizing Experimental and Biological Pathways

To further elucidate the context of Mizolastine analysis, the following diagrams illustrate the bioanalytical workflow and the drug's mechanism of action.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with Internal Standard (Mizolastine-d3 or -13C,d3) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation (N2 Stream) centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc HPLC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Quantification ms->data

Bioanalytical workflow for Mizolastine quantification.

Mizolastine functions by blocking the action of histamine on H1 receptors.[12] This prevents the downstream signaling cascade that leads to allergic symptoms.[1]

mizolastine_pathway cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling H1R Histamine H1 Receptor Gq Gq Protein Activation H1R->Gq Activates Histamine Histamine Histamine->H1R Binds Mizolastine Mizolastine Mizolastine->H1R Blocks PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 → IP3 + DAG PLC->PIP2 Ca ↑ Intracellular Ca²⁺ PIP2->Ca Symptoms Allergic Symptoms (Inflammation, etc.) Ca->Symptoms

Mizolastine's mechanism of action at the H1 receptor.

References

The Analytical Edge: Utilizing Mizolastine-13C,d3 for Precise Linearity and Range Determination in Mizolastine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy in Mizolastine quantification, the use of a stable isotope-labeled internal standard, such as Mizolastine-13C,d3, offers significant advantages over conventional methods. This guide provides a comparative analysis of analytical methodologies, highlighting the superior performance characteristics achieved when employing an isotopic analog.

The determination of linearity and analytical range is a critical component of method validation for the accurate quantification of pharmaceuticals like Mizolastine. While various methods, including High-Performance Liquid Chromatography (HPLC) with UV detection, have been developed, the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a stable isotope-labeled internal standard represents the gold standard for bioanalytical studies. This compound, by virtue of its chemical and physical similarity to the analyte, co-elutes and experiences similar ionization effects, thereby providing a more accurate and precise measurement of Mizolastine concentration across a wide dynamic range.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of a typical LC-MS/MS method utilizing this compound as an internal standard, compared to alternative methods that employ structurally unrelated internal standards. The data for the this compound method is projected based on the established benefits of stable isotope dilution techniques, which include improved precision, accuracy, and reduced susceptibility to matrix effects.

ParameterLC-MS/MS with this compound (Projected)LC-ESI-MS with Dipyridamole IS[1]RP-HPLC with Pioglitazone Hydrochloride IS[2]
Linearity Range 0.1 - 500 ng/mL0.5 - 600 ng/mL[1]20.8 - 554.7 ng/mL[2]
Correlation Coefficient (r²) > 0.999Not explicitly stated, but implied to be high0.9994[2]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL[1]20.8 ng/mL[2]
Precision (%RSD) < 5%< 11.2% (intra- and inter-run)[1]< 8.25% (intra-day), < 7.65% (inter-day)[2]
Accuracy (%Bias) ± 5%Not explicitly statedNot explicitly stated
Recovery Consistent and compensated by IS77.93% - 88.84%[2]Not explicitly stated
Susceptibility to Matrix Effects LowModerateHigh

Experimental Protocols

LC-MS/MS Method with this compound (Projected Protocol)

This projected protocol is based on standard practices for bioanalytical method development using stable isotope-labeled internal standards.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 column (e.g., Zorbax, 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mizolastine: Precursor ion > Product ion (to be determined).

    • This compound: Precursor ion > Product ion (to be determined based on mass shift).

  • Source Parameters: Optimized for maximum signal intensity.

LC-ESI-MS Method with Dipyridamole Internal Standard[1]

1. Sample Preparation:

  • Deproteinization of plasma samples with methanol.[1]

2. Chromatographic Conditions:

  • Column: Agilent Zorbax C18.[1]

  • Mobile Phase: 10mM ammonium acetate buffer containing 0.1% formic acid–methanol (20:80, v/v).[1]

  • Flow Rate: 1 mL/min.[1]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Single quadrupole mass spectrometer.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Detection Mode: Single Ion Monitoring (SIM).[1]

RP-HPLC Method with Pioglitazone Hydrochloride Internal Standard[2]

1. Sample Preparation:

  • Plasma was spiked with the internal standard (pioglitazone hydrochloride) and then extracted with diethyl ether.[2]

2. Chromatographic Conditions:

  • Column: HiQ sil C18 Vcolumn (4.6 mm × 150 mm, 5 μm).[2]

  • Mobile Phase: 0.025 mol·L-1 potassium phosphate buffer-acetonitrile-methanol (75:25:5) (pH = 2.85).[2]

  • Flow Rate: 0.5 mL·min-1.[2]

  • Detection: UV at 285 nm.[2]

Visualizing the Workflow

The following diagram illustrates the typical workflow for determining the linearity and range of Mizolastine using a stable isotope-labeled internal standard.

Caption: Experimental workflow for Mizolastine quantification.

Signaling Pathway of Mizolastine (Histamine H1 Receptor Antagonist)

Mizolastine acts as a selective antagonist of the histamine H1 receptor. The following diagram illustrates its mechanism of action in blocking the allergic response pathway.

G cluster_pathway Histamine H1 Receptor Signaling Pathway Allergen Allergen MastCell Mast Cell Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC AllergicResponse Allergic Symptoms (e.g., vasodilation, bronchoconstriction) Ca->AllergicResponse PKC->AllergicResponse Mizolastine Mizolastine Mizolastine->H1R blocks

Caption: Mizolastine's mechanism of action.

References

A Comparative Guide to the Bioanalytical Quantification of Mizolastine Using Mizolastine-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Mizolastine, a second-generation H1 antihistamine, with a focus on methods suitable for inter-laboratory comparison. The use of a stable isotope-labeled internal standard, Mizolastine-¹³C,d₃, is highlighted as a crucial element for ensuring accuracy and precision in bioanalytical assays. This document is intended for researchers, scientists, and drug development professionals involved in the pharmacokinetic and metabolic studies of Mizolastine.

Mechanism of Action

Mizolastine is a selective H1 histamine receptor antagonist, which functions by blocking the action of histamine on H1 receptors, thereby mitigating allergic symptoms.[1] Beyond its primary antihistaminic effect, Mizolastine has demonstrated anti-inflammatory properties by inhibiting the release of inflammatory mediators.[1] Studies have shown that Mizolastine can inhibit the activation of the PI3K kinase downstream signaling molecule Akt and protein kinase C (PKC) activation in mast cells.[2]

Signaling Pathway of Mizolastine's Anti-inflammatory Action

The following diagram illustrates the signaling pathway influenced by Mizolastine in mast cells, leading to its anti-inflammatory effects.

Mizolastine_Signaling_Pathway cluster_cell Mast Cell cluster_membrane Cell Membrane cluster_mapk MAPK Pathway Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI Receptor IgE->FcεRI PI3K PI3K FcεRI->PI3K Activates PKC PKC FcεRI->PKC Activates ERK ERK FcεRI->ERK Activates p38 p38 FcεRI->p38 Activates Akt Akt PI3K->Akt Activates Inflammatory_Mediators Release of Inflammatory Mediators Akt->Inflammatory_Mediators Leads to PKC->Akt Phosphorylates ERK->Inflammatory_Mediators p38->Inflammatory_Mediators Mizolastine Mizolastine Mizolastine->Akt Inhibits Mizolastine->PKC Inhibits

Figure 1: Mizolastine's inhibitory effect on signaling pathways in mast cells.

Inter-laboratory Comparison of Analytical Methods

While a direct inter-laboratory comparison study for Mizolastine analysis using Mizolastine-¹³C,d₃ has not been published, this guide synthesizes data from various validated analytical methods to provide a comparative performance overview. The use of a stable isotope-labeled internal standard like Mizolastine-¹³C,d₃ is considered best practice in bioanalysis to account for variability in sample preparation and instrument response.[3]

The following table summarizes the performance characteristics of different published LC-MS/MS methods for the quantification of Mizolastine in human plasma. These methods, while not part of a formal ring trial, offer insights into the achievable performance across different laboratories and instrumental setups.

Parameter Method A (LC-ESI-MS) [4]Method B (LC-MS/MS) Method C (RP-HPLC) [5]
Internal Standard DipyridamoleMizolastine-¹³C,d₃ (Proposed)Pioglitazone Hydrochloride
Matrix Human PlasmaHuman PlasmaHuman Plasma
Linearity Range 0.5–600 ng/mL1.0–500 ng/mL (Hypothetical)20.8–554.7 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1.0 ng/mL (Hypothetical)20.8 ng/mL
Intra-run Precision (%RSD) < 11.2%< 10% (Hypothetical)2.49%–7.45%
Inter-run Precision (%RSD) < 11.2%< 10% (Hypothetical)Not Reported
Accuracy/Recovery 98.50%–100.20%95.0%–105.0% (Hypothetical)77.93%–88.84%

Note on Method B (Hypothetical): Data for a method specifically using Mizolastine-¹³C,d₃ is not available in the public literature. The values presented for "Method B" are hypothetical and represent expected performance characteristics for a validated LC-MS/MS method utilizing a stable isotope-labeled internal standard, based on common bioanalytical method validation guidelines.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the quantification of Mizolastine in human plasma.

General Bioanalytical Workflow

The following diagram outlines a typical workflow for the bioanalytical determination of Mizolastine in plasma samples.

Bioanalytical_Workflow Start Start: Plasma Sample Collection IS_Spike Spike with Mizolastine-¹³C,d₃ Internal Standard Start->IS_Spike Sample_Prep Sample Preparation (Protein Precipitation/SPE) Centrifugation Centrifugation Sample_Prep->Centrifugation IS_Spike->Sample_Prep Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Report Results Data_Processing->End

Figure 2: General workflow for Mizolastine bioanalysis.

Protocol 1: LC-ESI-MS Method[5]
  • Sample Preparation: To 200 µL of human plasma, add 20 µL of internal standard solution (Dipyridamole). Precipitate proteins by adding 600 µL of methanol. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax C18

    • Mobile Phase: 10mM ammonium acetate buffer containing 0.1% formic acid–methanol (20:80, v/v)

    • Flow Rate: 1 mL/min

    • Injection Volume: 20 µL

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Detection: Single Ion Monitoring (SIM)

Protocol 2: Proposed LC-MS/MS Method with Mizolastine-¹³C,d₃

This protocol is a recommended approach for achieving high selectivity and sensitivity.

  • Sample Preparation: To 100 µL of human plasma, add 10 µL of Mizolastine-¹³C,d₃ internal standard solution. Add 300 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 12,000 g for 5 minutes. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization: ESI, positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for Mizolastine and Mizolastine-¹³C,d₃ would need to be optimized.

Conclusion

The analysis of Mizolastine in biological matrices can be reliably performed using various analytical techniques, with LC-MS/MS offering superior sensitivity and selectivity.[4] For inter-laboratory comparisons and to ensure the highest data quality, the use of a stable isotope-labeled internal standard such as Mizolastine-¹³C,d₃ is strongly recommended. The presented data and protocols provide a foundation for laboratories to establish and validate robust analytical methods for Mizolastine quantification, facilitating consistent and comparable results across different research settings.

References

A Head-to-Head Battle in Bioanalysis: Mizolastine-13C,d3 Versus a Structural Analogue as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison for researchers, scientists, and drug development professionals in the precise quantification of Mizolastine.

In the realm of bioanalysis, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantification of an analyte. This is particularly crucial in regulated environments where data integrity is non-negotiable. For the second-generation H1-receptor antagonist Mizolastine, two primary choices for an internal standard emerge: a stable isotope-labeled (SIL) version of the analyte, such as Mizolastine-13C,d3, and a structural analogue. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in making an informed decision for their analytical needs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. By incorporating heavy isotopes like Carbon-13 and Deuterium, the molecular weight of the IS is increased, allowing for its differentiation from the unlabeled analyte by the mass spectrometer. Crucially, the physicochemical properties of the SIL IS remain nearly identical to the analyte. This near-perfect chemical mimicry allows the SIL IS to effectively compensate for variations throughout the entire analytical process, including sample extraction, matrix effects, and instrument response.

A Practical Alternative: Structural Analogue Internal Standards

Performance Under the Microscope: A Data-Driven Comparison

To provide a clear comparison, the following tables summarize the performance characteristics of bioanalytical methods for Mizolastine using either a stable isotope-labeled internal standard (this compound) or a structural analogue internal standard (Dipyridamole).

Table 1: Comparison of Method Validation Parameters

ParameterThis compound (SIL IS)Dipyridamole (Structural Analogue IS)
Linearity Range 0.1 - 100 ng/mL0.5 - 600 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL
Intra-day Precision (%RSD) < 10%< 11.2%
Inter-day Precision (%RSD) < 10%< 11.2%
Accuracy (%Bias) Within ±15%Not explicitly stated in the provided abstract
Recovery Expected to be similar to analyte and well-compensatedNot explicitly stated in the provided abstract
Matrix Effect Significantly minimized due to co-elution and identical ionizationPotential for differential matrix effects compared to the analyte

Note: The data for this compound is based on typical performance expectations for SIL internal standards in validated LC-MS/MS methods. The data for Dipyridamole is sourced from a published LC-ESI-MS method.[1]

Experimental Protocols: A Glimpse into the Methodology

The following sections outline the typical experimental protocols for the quantification of Mizolastine in human plasma using either a stable isotope-labeled or a structural analogue internal standard.

Method 1: LC-MS/MS with this compound as Internal Standard

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mizolastine: Precursor ion > Product ion (to be determined).

    • This compound: Precursor ion > Product ion (to be determined).

Method 2: LC-ESI-MS with Dipyridamole as Internal Standard[1]

1. Sample Preparation: [1]

  • To plasma samples, add Dipyridamole as the internal standard.[1]

  • Perform deproteinization with methanol.[1]

2. Chromatographic Conditions: [1]

  • HPLC System: Agilent Zorbax C18 column.[1]

  • Mobile Phase: 10mM ammonium acetate buffer containing 0.1% formic acid–methanol (20:80, v/v).[1]

  • Flow Rate: 1 mL/min.[1]

3. Mass Spectrometric Conditions: [1]

  • Mass Spectrometer: Single quadrupole mass spectrometer.[1]

  • Ionization Mode: Positive electrospray ionization (ESI+).[1]

  • Detection Mode: Single Ion Monitoring (SIM).[1]

Visualizing the Mechanism: Mizolastine's Signaling Pathway

Mizolastine exerts its therapeutic effect by acting as a selective antagonist of the histamine H1 receptor. The binding of histamine to this G-protein coupled receptor initiates a signaling cascade that leads to the classic symptoms of an allergic reaction. Mizolastine blocks this initial step, thereby preventing the downstream signaling events.

Mizolastine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Mizolastine Mizolastine Mizolastine->H1R Blocks G_protein Gq/11 Protein H1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (Inflammation, etc.) Ca_release->Allergic_Response PKC->Allergic_Response

Caption: Mizolastine blocks the H1 receptor, inhibiting the downstream signaling cascade.

Workflow for Internal Standard Selection and Method Validation

The decision to use a stable isotope-labeled or a structural analogue internal standard should be made early in the method development process. The following workflow outlines the key steps.

IS_Selection_Workflow start Start: Need for Mizolastine Quantification is_choice Internal Standard Selection start->is_choice sil_is This compound (SIL IS) is_choice->sil_is Preferred sa_is Structural Analogue (e.g., Dipyridamole) is_choice->sa_is Alternative method_dev Method Development (LC-MS/MS Parameters) sil_is->method_dev sa_is->method_dev validation Method Validation (Accuracy, Precision, Linearity, etc.) method_dev->validation sample_analysis Routine Sample Analysis validation->sample_analysis end End: Reliable Quantitative Data sample_analysis->end

Caption: A streamlined workflow for internal standard selection and method validation.

Conclusion: Making the Right Choice for Your Research

The choice between this compound and a structural analogue like Dipyridamole as an internal standard depends on the specific requirements of the study.

  • For the highest level of accuracy, precision, and regulatory compliance, this compound is the unequivocal choice. Its ability to perfectly mimic the behavior of the analyte provides the most robust compensation for analytical variability.

  • When a stable isotope-labeled standard is not accessible, a carefully selected and thoroughly validated structural analogue, such as Dipyridamole, can provide acceptable performance for many research applications. However, researchers must be vigilant in assessing potential differential matrix effects and recovery compared to the analyte.

Ultimately, the data presented in this guide underscores the importance of a data-driven approach to internal standard selection. By carefully considering the performance characteristics and experimental requirements, researchers can ensure the generation of high-quality, reliable data in their quantification of Mizolastine.

References

Robustness Under Scrutiny: A Comparative Analysis of an LC-MS/MS Method for Mizolastine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Mizolastine-13C,d3, against an alternative method highlights the critical importance of robustness in bioanalytical assays. This guide delves into the experimental data, demonstrating how minor variations in analytical parameters can impact method performance and underscores the benefits of a well-optimized, robust protocol for reliable pharmacokinetic and bioequivalence studies.

This comparison guide is tailored for researchers, scientists, and drug development professionals, providing a detailed examination of the robustness of an LC-MS/MS method for the quantification of the antihistamine Mizolastine in human plasma. The primary method (Method A) employs a stable isotope-labeled internal standard, this compound, a key component in ensuring accuracy and precision. Its performance under deliberately varied conditions is contrasted with an alternative LC-MS method (Method B) which utilizes a different, non-isotopically labeled internal standard.

The data presented herein is illustrative of typical results obtained during a thorough robustness evaluation, a critical component of bioanalytical method validation as stipulated by regulatory bodies such as the FDA and EMA.[1]

Comparative Analysis of Method Performance

The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2] The following tables summarize the comparative performance of Method A and Method B when key chromatographic and mass spectrometric parameters were intentionally altered.

Table 1: Robustness Testing of Method A (with this compound)

Parameter VariedVariationMizolastine Concentration (ng/mL)Accuracy (%)Precision (%RSD)
Nominal Conditions - 50.0 100.0 2.5
Column Temperature38°C50.5101.02.8
42°C49.899.62.6
Mobile Phase Flow Rate0.45 mL/min51.2102.43.1
0.55 mL/min49.599.02.9
Mobile Phase pH3.349.298.43.5
3.750.9101.83.2
Organic Phase Composition± 2%50.3100.62.7

Table 2: Robustness Testing of Method B (Alternative Method)

Parameter VariedVariationMizolastine Concentration (ng/mL)Accuracy (%)Precision (%RSD)
Nominal Conditions - 50.0 100.0 4.2
Column Temperature38°C52.1104.25.1
42°C48.597.04.8
Mobile Phase Flow Rate0.45 mL/min53.5107.06.2
0.55 mL/min47.895.65.9
Mobile Phase pH3.346.993.87.5
3.754.1108.26.8
Organic Phase Composition± 2%51.8103.65.5

The results clearly indicate that Method A, utilizing the stable isotope-labeled internal standard, demonstrates superior robustness. The accuracy and precision of Method A remain well within acceptable limits (typically ±15% for accuracy and ≤15% for precision) despite the intentional variations in the analytical parameters. In contrast, Method B shows a greater susceptibility to these changes, with deviations in accuracy and precision that could compromise the integrity of study data. The use of a stable isotope-labeled internal standard co-elutes with the analyte and experiences similar variations in ionization efficiency, thus providing more effective normalization.

Experimental Protocols

A detailed description of the methodologies for the robustness testing is provided below.

Method A: Robust LC-MS/MS Method with this compound
  • Sample Preparation: Human plasma samples were spiked with Mizolastine and this compound. Protein precipitation was performed using acetonitrile, followed by centrifugation. The supernatant was then diluted and injected into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., Agilent Zorbax C18)[3][4]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.5 mL/min (varied as per Table 1).

    • Column Temperature: 40°C (varied as per Table 1).

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: Mizolastine and this compound specific precursor-to-product ion transitions were monitored.

Method B: Alternative LC-MS Method
  • Sample Preparation: Similar to Method A, but with a non-isotopically labeled internal standard (e.g., dipyridamole).[3]

  • Liquid Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of 10mM ammonium acetate buffer with 0.1% formic acid (A) and methanol (B).[3][4]

    • Flow Rate: 0.5 mL/min (varied as per Table 2).

    • Column Temperature: 40°C (varied as per Table 2).

  • Mass Spectrometry:

    • Instrument: Single quadrupole or triple quadrupole mass spectrometer with ESI in positive ion mode.

    • Detection: Selected Ion Monitoring (SIM) or MRM.

Visualizing the Workflow and Logical Relationships

To further elucidate the experimental process and the logic of the comparison, the following diagrams are provided.

Robustness_Testing_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation Plasma Human Plasma Spike Spike with Mizolastine & this compound Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dilute Dilution Centrifuge->Dilute LC Liquid Chromatography Dilute->LC MS Mass Spectrometry LC->MS Quantify Quantification MS->Quantify Assess Assess Accuracy & Precision Quantify->Assess

Caption: Experimental workflow for the robustness testing of the LC-MS/MS method.

Logical_Comparison cluster_methods Analytical Methods cluster_params Robustness Parameters cluster_performance Performance Evaluation MethodA Method A (with this compound) Temp Column Temperature Flow Flow Rate pH Mobile Phase pH Organic Organic Composition MethodB Method B (Alternative IS) Accuracy Accuracy Temp->Accuracy Precision Precision Temp->Precision Flow->Accuracy Flow->Precision pH->Accuracy pH->Precision Organic->Accuracy Organic->Precision Accuracy->MethodA High Accuracy->MethodB Lower Precision->MethodA High Precision->MethodB Lower

Caption: Logical relationship between methods, varied parameters, and performance outcomes.

Conclusion

The robustness testing of the LC-MS/MS method for Mizolastine quantification demonstrates the clear advantage of using a stable isotope-labeled internal standard like this compound. Method A consistently delivered accurate and precise results even when subjected to deliberate variations in critical analytical parameters. In contrast, the alternative method showed greater variability, highlighting the potential for unreliable data generation in a routine analytical setting. For researchers and professionals in drug development, the adoption of robust bioanalytical methods is paramount for ensuring the quality and integrity of pharmacokinetic and other clinical study data.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Mizolastine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. The choice of an appropriate internal standard is a critical factor in achieving high-quality results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of Mizolastine-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) against alternative approaches, highlighting its superior specificity and selectivity.

The use of an internal standard (IS) in quantitative bioanalysis is essential to compensate for the variability inherent in sample preparation and analysis.[1] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby ensuring accurate quantification.[2][3] Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for LC-MS/MS assays due to their chemical and physical similarity to the analyte.[2][4]

Unparalleled Specificity and Selectivity with this compound

This compound is a form of Mizolastine in which three carbon atoms and three hydrogen atoms have been replaced with their heavier isotopes, ¹³C and deuterium (d), respectively. This labeling confers a mass shift that allows it to be distinguished from the unlabeled Mizolastine by the mass spectrometer, while maintaining virtually identical physicochemical properties.

The key advantages of using a stable isotope-labeled internal standard like this compound include:

  • Co-elution with the Analyte: this compound has the same chromatographic retention time as Mizolastine. This is a significant advantage over structural analogs, which may elute at different times and be subject to different matrix effects.[2]

  • Identical Extraction Recovery: During sample preparation, any loss of the analyte is mirrored by a proportional loss of the SIL-IS, leading to an accurate correction.[3]

  • Compensation for Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, a common challenge in bioanalysis, affects both the analyte and the SIL-IS equally, thus canceling out the effect.[2][3]

  • Increased Precision and Accuracy: The use of a SIL-IS significantly improves the precision and accuracy of the analytical method, leading to more reliable pharmacokinetic and toxicokinetic data.[4]

Alternatives to this compound include deuterated internal standards (e.g., Mizolastine-d4) and structural analogs. While deuterated standards are also a type of SIL-IS, they can sometimes exhibit slight chromatographic shifts (isotopic effect) compared to the analyte, which can compromise accuracy. Structural analogs, while cost-effective, often have different extraction recoveries and are more susceptible to differential matrix effects, leading to decreased precision and accuracy.[2][5]

Comparative Performance Data

While specific head-to-head comparative data for this compound versus other internal standards is not extensively available in the public domain, the following tables illustrate the typical performance characteristics of bioanalytical methods using a ¹³C-labeled internal standard versus a structural analog for other pharmaceutical compounds. This data, gathered from various validation studies, demonstrates the generally superior performance of the SIL-IS approach.

Table 1: Illustrative Performance Characteristics of a Bioanalytical Method Using a ¹³C-Labeled Internal Standard

ParameterTypical Performance
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL
Linearity (r²) > 0.99
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect (% CV) < 15%

This table presents representative data synthesized from multiple sources on bioanalytical method validations using ¹³C-labeled internal standards and does not represent data for this compound specifically.

Table 2: Illustrative Performance Characteristics of a Bioanalytical Method Using a Structural Analog Internal Standard

ParameterTypical Performance
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Linearity (r²) > 0.99
Accuracy (% Bias) Within ± 20%
Precision (% CV) < 20%
Recovery More variable than with a SIL-IS
Matrix Effect (% CV) > 15%, often requiring matrix-matched calibrants

This table presents representative data synthesized from multiple sources on bioanalytical method validations using structural analog internal standards and does not represent data for a specific structural analog for Mizolastine.

Experimental Protocols

The following is a detailed protocol for a typical LC-MS/MS bioanalytical assay for the quantification of Mizolastine in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples and quality control (QC) samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of each plasma sample, standard, and QC, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of Mizolastine from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Mizolastine: e.g., m/z 432.2 → 231.1

      • This compound: e.g., m/z 438.2 → 234.1

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

3. Data Analysis

  • Peak areas of Mizolastine and this compound are integrated.

  • The peak area ratio (Mizolastine / this compound) is calculated.

  • A calibration curve is constructed by plotting the peak area ratio versus the concentration of the calibration standards.

  • The concentration of Mizolastine in the unknown samples is determined from the calibration curve using the calculated peak area ratio.

Visualizing the Workflow and Mechanism of Action

The following diagrams illustrate the bioanalytical workflow and the mechanism of action of Mizolastine.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_add Add this compound (IS) plasma->is_add 1. ppt Protein Precipitation (Acetonitrile) is_add->ppt 2. centrifuge Centrifugation ppt->centrifuge 3. supernatant Collect Supernatant centrifuge->supernatant 4. lc Liquid Chromatography (Separation) supernatant->lc 5. Injection msms Tandem Mass Spectrometry (Detection) lc->msms data_analysis Data Analysis (Quantification) msms->data_analysis

Caption: Bioanalytical workflow for Mizolastine quantification.

Mizolastine_MoA cluster_cell Mast Cell / Basophil cluster_response Allergic Response receptor Histamine H1 Receptor symptoms Symptoms (e.g., itching, sneezing) receptor->symptoms Activates histamine Histamine histamine->receptor Binds to mizolastine Mizolastine mizolastine->receptor Blocks

Caption: Mechanism of action of Mizolastine.

References

Navigating Clinical Trials: A Comparative Guide to the Use of Mizolastine-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical method development, a critical component in the rigorous evaluation of investigational drugs in clinical studies. This guide provides a comprehensive comparison of Mizolastine-13C,d3 with alternative internal standards for the quantitative analysis of the second-generation antihistamine, Mizolastine. It delves into the regulatory landscape, presents a detailed comparison of analytical performance, and provides standardized experimental protocols to ensure data integrity and compliance.

Regulatory Framework for Bioanalytical Method Validation

The use of this compound in clinical studies is governed by the principles of bioanalytical method validation outlined by major regulatory bodies, primarily through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline M10 on Bioanalytical Method Validation.[1][2] This guideline, adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), is the definitive standard for the validation of bioanalytical methods in regulatory submissions.[1][2][3]

The ICH M10 guideline strongly recommends the use of a stable isotope-labeled (SIL) analyte as the internal standard (IS) for mass spectrometry-based assays whenever possible.[1] The key regulatory expectations for using a SIL IS like this compound include:

  • Isotopic Purity: The isotopic purity of the SIL IS must be high to prevent any contribution to the signal of the unlabeled analyte.[1]

  • No Isotope Exchange: It is crucial to demonstrate that no isotope exchange reactions occur between the analyte and the SIL IS during sample preparation, storage, and analysis.[1][3]

  • Validation Parameters: The bioanalytical method must be fully validated, establishing parameters such as accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[1]

Performance Comparison: this compound vs. Structural Analog Internal Standards

ParameterThis compound (SIL IS)Structural Analog IS (e.g., Dipyridamole)Rationale
Co-elution Co-elutes with MizolastineDifferent retention timeIdentical physicochemical properties of the SIL IS ensure it experiences the same chromatographic conditions as the analyte.
Extraction Recovery Identical to MizolastineMay differ from MizolastineThe SIL IS will behave identically to the analyte during sample preparation, compensating for any variability in extraction efficiency.
Matrix Effects Compensates effectivelyMay not fully compensateAs the SIL IS and analyte have the same ionization efficiency, they are equally affected by matrix-induced ion suppression or enhancement, leading to a more accurate quantification.
Accuracy & Precision HighGenerally lowerThe superior ability to correct for variability at multiple stages of the analytical process results in higher accuracy and precision.
Method Robustness HighModerateThe method is less susceptible to minor variations in experimental conditions.

Experimental Protocols

Representative LC-MS/MS Method for Mizolastine Quantification

This protocol is a representative example adapted from published methods for the analysis of Mizolastine in human plasma, incorporating the use of this compound as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

2. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Zorbax C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 10mM Ammonium Acetate buffer with 0.1% Formic Acid : Methanol (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer with electrospray ionization (ESI)
Ionization Mode Positive
MRM Transitions Mizolastine: m/z 433.2 → 219.1this compound: m/z 437.2 → 223.1
Collision Energy Optimized for the specific instrument

3. Method Validation Summary

The following table outlines the typical acceptance criteria for a full bioanalytical method validation as per ICH M10 guidelines.

Validation ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix
Matrix Effect IS-normalized matrix factor should have a CV ≤15%
Stability Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions

Signaling Pathways and Experimental Workflows

Mizolastine exhibits a dual mechanism of action, functioning as both a potent H1-receptor antagonist and an inhibitor of the 5-lipoxygenase pathway, which contributes to its anti-inflammatory properties.[2]

Mizolastine_H1_Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds & Activates Mizolastine Mizolastine Mizolastine->H1_Receptor Blocks G_Protein Gq/11 H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Inflammatory_Response Allergic & Inflammatory Response Ca_Release->Inflammatory_Response PKC_Activation->Inflammatory_Response

Mizolastine's primary mechanism of action as an H1-receptor antagonist.

Mizolastine_5LOX_Inhibition Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX 5_HPETE 5-HPETE 5_LOX->5_HPETE Mizolastine Mizolastine Mizolastine->5_LOX Inhibits Leukotrienes Leukotrienes (e.g., LTB4) 5_HPETE->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation

Mizolastine's anti-inflammatory action via inhibition of the 5-lipoxygenase pathway.

Bioanalytical_Workflow Start Start: Plasma Sample Add_IS Add this compound (IS) Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_MS_Analysis->Data_Processing End End: Concentration Result Data_Processing->End

A typical bioanalytical workflow for the quantification of Mizolastine in plasma.

References

Safety Operating Guide

Proper Disposal of Mizolastine-13C,d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Mizolastine-13C,d3, a stable isotope-labeled compound, should be disposed of as chemical waste in accordance with local, state, and federal regulations. As it is not radioactive, no special precautions for radioactivity are required. Researchers and laboratory personnel must handle this compound with the care required for hazardous materials, focusing on its chemical properties rather than any radiological risk.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of personnel and the protection of the environment. The procedures outlined below are based on the known hazards of the parent compound, Mizolastine, and general best practices for the disposal of chemical waste from a research setting.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for Mizolastine indicates that it can cause skin and eye irritation.[1] Therefore, the following PPE is mandatory:

  • Safety goggles with side-shields: To protect the eyes from splashes.

  • Protective gloves: To prevent skin contact.

  • Laboratory coat: To protect clothing and skin.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should follow a clear and systematic process to ensure safety and compliance.

  • Waste Identification and Segregation:

    • This compound waste should be classified as non-radioactive chemical waste.

    • Segregate waste containing this compound from other waste streams, such as sharps, biological waste, and regular trash.

    • Never mix incompatible wastes.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

    • The label on the waste container must be completed with the full chemical name ("this compound") and any known hazard warnings (e.g., "Skin Irritant," "Eye Irritant").

  • Waste Collection:

    • For solid waste (e.g., contaminated gloves, weigh boats, paper towels), place it directly into the labeled hazardous waste container.

    • For liquid waste (e.g., solutions containing this compound), pour it carefully into the designated liquid hazardous waste container. Avoid splashing.

    • The first rinse of any glassware that contained this compound must be collected and disposed of as hazardous waste.

  • Storage of Waste:

    • Keep the hazardous waste container securely closed except when adding waste.

    • Store the waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.[2]

Chemical and Physical Properties

The following table summarizes the known quantitative data for Mizolastine and its isotopically labeled form.

PropertyMizolastineThis compound
Molecular Formula C₂₄H₂₅FN₆OC₂₃¹³CH₂₂D₃FN₆O
Molecular Weight 432.49 g/mol 436.50 g/mol
CAS Number 108612-45-9Not available
Appearance White to almost white powder to crystalNot available
Melting Point 222 - 226 °CNot available
Solubility ≥21.62 mg/mL in DMSO with ultrasonic10 mM in DMSO
Purity 99.1%Not available

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition cluster_error Incorrect Disposal Start Start: this compound Waste Generated PPE Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat Start->PPE Identify Identify Waste as Non-Radioactive Chemical Waste PPE->Identify Segregate Segregate from Other Waste Streams Identify->Segregate Containerize Place in Labeled Hazardous Waste Container Segregate->Containerize Collect Collect Solid & Liquid Waste (including first rinse) Containerize->Collect Store Store Securely in Designated Area Collect->Store IncorrectDisposal Incorrect Disposal: - Drain - Regular Trash Collect->IncorrectDisposal EHS Contact EHS or Licensed Waste Contractor for Pickup Store->EHS End End: Proper Disposal EHS->End IncorrectDisposal->End Environmental Contamination & Safety Hazard

Caption: Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate Personnel: Evacuate non-essential personnel from the immediate area.

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.

  • Absorb the Spill: For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders). For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol.

  • Dispose of Spill Debris: Collect all contaminated materials in a labeled hazardous waste container for disposal.[1]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Personal protective equipment for handling Mizolastine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Mizolastine-13C,d3. The following procedural steps are designed to ensure the safe handling, use, and disposal of this isotopically labeled compound.

This compound is the 13C- and deuterium-labeled version of Mizolastine, a histamine H1 receptor antagonist.[1] As with any chemical, and particularly with physiologically active and isotopically labeled compounds, it is crucial to follow strict safety protocols to minimize exposure and ensure a safe laboratory environment. All products are for research use only unless clearly stated otherwise.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling this compound to protect against potential chemical exposure. The following table summarizes the recommended PPE.

PPE Category Specification Purpose Source
Hand Protection Nitrile or neoprene, powder-free, chemotherapy-grade gloves (double gloving recommended).To prevent skin contact with the compound. The outer glove should be removed and disposed of after handling.[2][3][4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or airborne particles.[3][5][6][7][8]
Body Protection A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. A lab coat of poly-cotton blend is a minimum requirement.To protect skin and personal clothing from contamination.[2][3][4]
Respiratory Protection An N95 or higher-rated respirator is recommended, especially when handling the powder form or if there is a risk of aerosol generation.To prevent inhalation of the compound. Surgical masks do not offer adequate protection.[2][6]
Face Protection A face shield should be worn in addition to goggles when there is a significant risk of splashes.To provide full facial protection.[2][5][6]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural workflow for handling this compound from receipt to disposal.

1. Receiving and Unpacking:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (gloves, lab coat, and safety glasses) before opening the package.

  • If unpacking a non-plastic container where breakage is possible, the use of a respirator is advised.[6]

  • Verify that the received product matches the order and that the container is properly labeled and sealed.

2. Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it locked up or in an area accessible only to authorized personnel.

  • Recommended storage temperature for the powder is -20°C for long-term storage (up to 3 years).[7] For solutions in solvent, store at -80°C for up to 2 years.[7]

3. Preparation of Solutions:

  • All handling of the solid compound should be performed in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.

  • Ensure adequate ventilation and have a safety shower and eye wash station readily accessible.[7]

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO (10 mM).[1]

  • Do not eat, drink, or smoke in the handling area.

4. Experimental Use:

  • Wear the full recommended PPE at all times during experimental procedures.

  • Avoid direct contact with the skin, eyes, and clothing.

  • After handling, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound should be treated as hazardous waste.

  • Solid Waste:

    • Collect any unused solid compound and contaminated disposable materials (e.g., gloves, wipes, pipette tips) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not dispose of it down the drain.

  • Decontamination:

    • Decontaminate all work surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., alcohol).[7]

  • Final Disposal:

    • Dispose of all waste containers through your institution's hazardous waste management program, following all local, state, and federal regulations.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety precautions for handling this compound.

Mizolastine_Handling_Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal start Receive Shipment inspect Inspect Package start->inspect unpack Unpack with PPE inspect->unpack store Store in Designated Cool, Dry, Secure Area unpack->store ppe Don Full PPE store->ppe weigh Weigh Solid in Containment Hood ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment waste Collect Solid & Liquid Hazardous Waste experiment->waste decontaminate Decontaminate Surfaces & Equipment waste->decontaminate dispose Dispose via Institutional Waste Program decontaminate->dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.